molecular formula C11H14O4 B8473292 p-(2,2-Dimethoxyethoxy)benzaldehyde

p-(2,2-Dimethoxyethoxy)benzaldehyde

Cat. No.: B8473292
M. Wt: 210.23 g/mol
InChI Key: GJTITKGFCXYHQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-(2,2-Dimethoxyethoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-(2,2-Dimethoxyethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-(2,2-Dimethoxyethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

4-(2,2-dimethoxyethoxy)benzaldehyde

InChI

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-5-3-9(7-12)4-6-10/h3-7,11H,8H2,1-2H3

InChI Key

GJTITKGFCXYHQX-UHFFFAOYSA-N

Canonical SMILES

COC(COC1=CC=C(C=C1)C=O)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of p-(2,2-Dimethoxyethoxy)benzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

p-(2,2-Dimethoxyethoxy)benzaldehyde is an aromatic aldehyde of increasing interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural features, combining a reactive aldehyde group with a polar diether side chain, make it a versatile building block. The aldehyde functionality allows for a wide range of chemical transformations, while the dimethoxyethoxy group can influence physical properties such as solubility and hygroscopicity, and may also play a role in modulating biological activity in drug development.

A thorough understanding of the solubility of p-(2,2-Dimethoxyethoxy)benzaldehyde in various organic solvents is paramount for its effective use in research and development. Solubility data is critical for reaction optimization, purification, formulation, and the development of analytical methods. This guide provides a comprehensive overview of the predicted solubility of p-(2,2-Dimethoxyethoxy)benzaldehyde based on its structural similarity to related compounds and outlines a detailed experimental protocol for its precise determination.

Predicted Solubility Profile

While specific quantitative solubility data for p-(2,2-Dimethoxyethoxy)benzaldehyde is not extensively reported in the public domain, we can infer its likely behavior by examining its molecular structure and comparing it to analogous compounds.

The molecule possesses both polar and non-polar characteristics. The benzene ring and the aldehyde group contribute to its aromatic and moderately polar nature. The ether linkages in the 2,2-dimethoxyethoxy side chain introduce significant polarity and the potential for hydrogen bonding with protic solvents.

Based on the principle of "like dissolves like," it is anticipated that p-(2,2-Dimethoxyethoxy)benzaldehyde will exhibit good solubility in a range of polar aprotic and polar protic solvents.[1] Its solubility in non-polar solvents is expected to be more limited.

Factors Influencing Solubility

Several key molecular features of p-(2,2-Dimethoxyethoxy)benzaldehyde will govern its solubility:

  • Polarity: The presence of the aldehyde and multiple ether oxygen atoms makes the molecule polar. This suggests good solubility in polar solvents.

  • Hydrogen Bonding: The oxygen atoms in the aldehyde and ether groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents like alcohols.

  • Molecular Size and Shape: The overall size and rigidity of the molecule will affect how well it can be solvated.

Given these characteristics, a qualitative prediction of solubility in common organic solvents is presented in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe strong dipole moments of these solvents can effectively solvate the polar regions of p-(2,2-Dimethoxyethoxy)benzaldehyde.
Polar Protic Methanol, Ethanol, IsopropanolHighThese solvents can engage in hydrogen bonding with the ether and aldehyde oxygen atoms, leading to strong solute-solvent interactions.
Non-Polar Hexane, TolueneLow to ModerateThe non-polar nature of these solvents will not effectively solvate the polar functional groups of the molecule. Some solubility in toluene may be observed due to pi-pi stacking interactions with the benzene ring.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have a moderate polarity and can effectively solvate a wide range of organic compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following gravimetric method is a robust and widely used technique for this purpose.

Materials and Equipment
  • p-(2,2-Dimethoxyethoxy)benzaldehyde (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringes and solvent-resistant membrane filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass beakers or evaporation dishes

  • Drying oven or vacuum desiccator

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of p-(2,2-Dimethoxyethoxy)benzaldehyde.

G cluster_0 Preparation of Saturated Solution cluster_1 Sample Isolation cluster_2 Quantification A Add excess p-(2,2-Dimethoxyethoxy)benzaldehyde to a known volume of solvent B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) A->B C Allow solid to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the supernatant to remove any undissolved solid D->E F Transfer the filtered solution to a pre-weighed container E->F G Evaporate the solvent under controlled conditions F->G H Dry the solid residue to a constant weight G->H I Calculate the solubility (e.g., in g/L or mg/mL) H->I

Caption: Gravimetric solubility determination workflow.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a precisely measured volume (e.g., 5.0 mL) of each organic solvent to be tested.

    • Add an excess amount of p-(2,2-Dimethoxyethoxy)benzaldehyde to each vial, ensuring that a significant amount of undissolved solid remains at the bottom.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant using a calibrated syringe.

    • Attach a solvent-resistant membrane filter to the syringe and dispense the solution into a pre-weighed, clean, and dry glass beaker or evaporation dish. This step is crucial to remove any microscopic undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Place the beakers containing the filtered solutions in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute to gently evaporate the solvent. For volatile solvents, evaporation at room temperature in a fume hood may be sufficient.

    • Once the solvent has completely evaporated, transfer the beakers to a vacuum desiccator to remove any residual solvent and allow them to cool to room temperature.

    • Weigh the beakers containing the dried solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula:

      S (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

Self-Validating System and Trustworthiness

The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

  • Equilibrium Confirmation: The presence of excess undissolved solid throughout the equilibration period visually confirms that a saturated solution has been achieved. For critical applications, kinetic studies can be performed by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured solubility does not change over time.

  • Temperature Control: Maintaining a constant and accurately measured temperature is critical, as solubility is highly temperature-dependent.

  • Constant Mass: Drying the solute to a constant mass ensures that all the solvent has been removed, preventing an overestimation of the solubility.

Safety and Handling

p-(2,2-Dimethoxyethoxy)benzaldehyde and the organic solvents used in this protocol should be handled in accordance with standard laboratory safety procedures.[2][3][4]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for p-(2,2-Dimethoxyethoxy)benzaldehyde and each solvent for specific handling and disposal information.[2][3][4][5]

  • Aldehydes, in general, can be irritants to the skin, eyes, and respiratory system.[3] Avoid inhalation of dust and vapors.

Conclusion

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts. (2025, July 28). LAB 4 - ALDEHYDES AND KETONES. Retrieved from [Link]

  • Owlcation. (2023, December 26). Determining Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Vedantu. (n.d.). Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved from [Link]

  • CPAChem. (2022, November 16). Safety data sheet: Benzaldehyde-DNPH. Retrieved from [Link]

Sources

The Strategic Utility of p-(2,2-Dimethoxyethoxy)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Building Block

In the intricate landscape of medicinal chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex therapeutic agents. While a vast armamentarium of reagents and building blocks is readily available, certain molecules, though not extensively documented, offer unique advantages in specific synthetic contexts. This guide delves into the synthesis and prospective applications of one such compound: p-(2,2-Dimethoxyethoxy)benzaldehyde. While direct literature on this specific molecule is sparse, its structure suggests a significant role as a protected derivative of p-hydroxybenzaldehyde, a ubiquitous precursor in the pharmaceutical industry.[1] This guide, therefore, serves as a forward-looking technical manual for researchers, scientists, and drug development professionals, elucidating the potential of this compound as a strategic asset in the synthesis of bioactive molecules. We will explore its synthesis, the protective nature of the 2,2-dimethoxyethoxy group, and its application in hypothetical, yet chemically sound, synthetic routes towards medicinally relevant scaffolds.

The Genesis of a Strategic Intermediate: Synthesis of p-(2,2-Dimethoxyethoxy)benzaldehyde

The logical and most direct route to p-(2,2-Dimethoxyethoxy)benzaldehyde is through the Williamson ether synthesis, starting from the readily available and inexpensive p-hydroxybenzaldehyde.[2] This reaction involves the alkylation of the phenolic hydroxyl group with a suitable electrophile, in this case, 2-bromo-1,1-dimethoxyethane.

Reaction Scheme: Williamson Ether Synthesis

G p_hydroxybenzaldehyde p-Hydroxybenzaldehyde r1 p_hydroxybenzaldehyde->r1 base Base (e.g., K2CO3) base->r1 reagent 2-Bromo-1,1-dimethoxyethane reagent->r1 product p-(2,2-Dimethoxyethoxy)benzaldehyde solvent Solvent (e.g., DMF, Acetone) solvent->r1 byproduct KBr + H2O + CO2 r1->product r1->byproduct

Caption: Synthesis of p-(2,2-Dimethoxyethoxy)benzaldehyde.

Experimental Protocol: Synthesis of p-(2,2-Dimethoxyethoxy)benzaldehyde
  • Reaction Setup: To a solution of p-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromo-1,1-dimethoxyethane (1.2-1.5 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/SolventMolar Ratio/VolumePurpose
p-Hydroxybenzaldehyde1.0 eqStarting material
2-Bromo-1,1-dimethoxyethane1.2-1.5 eqAlkylating agent
Potassium Carbonate (K₂CO₃)2.0-3.0 eqBase
DMF or Acetone-Solvent
Ethyl Acetate-Extraction solvent

The (2,2-Dimethoxyethoxy) Moiety: A Robust Acetal Protecting Group

The primary strategic advantage of p-(2,2-Dimethoxyethoxy)benzaldehyde lies in the protective nature of the 2,2-dimethoxyethoxy group for the phenolic hydroxyl.[3] This acetal-based protecting group offers a distinct stability profile, rendering it a valuable tool in multi-step syntheses.

Properties of the (2,2-Dimethoxyethoxy) Protecting Group:
  • Stability: The acetal linkage is stable to a wide range of non-acidic reagents, including strong bases (e.g., NaOH, KOH), organometallics (e.g., Grignard reagents, organolithiums), hydrides (e.g., LiAlH₄, NaBH₄), and many oxidizing and reducing agents.[4]

  • Cleavage: Deprotection is readily achieved under acidic conditions, regenerating the phenolic hydroxyl group. The lability of the acetal to acid allows for selective removal at a desired stage of the synthesis.[5]

Deprotection Strategy: Acid-Catalyzed Hydrolysis

G protected_benzaldehyde p-(2,2-Dimethoxyethoxy)benzaldehyde r1 protected_benzaldehyde->r1 acid Acid (e.g., HCl, TFA) acid->r1 solvent Solvent (e.g., THF/H2O) solvent->r1 product p-Hydroxybenzaldehyde byproducts 2-Hydroxyacetaldehyde dimethyl acetal r1->product r1->byproducts G start p-(2,2-Dimethoxyethoxy)benzaldehyde wittig Wittig Reaction (e.g., Ph3P=CH-R) start->wittig intermediate Protected Stilbene Derivative wittig->intermediate deprotection Acidic Deprotection (e.g., HCl/THF) intermediate->deprotection final_product Bioactive Stilbene deprotection->final_product G start p-(2,2-Dimethoxyethoxy)benzaldehyde red_am Reductive Amination (Amine, Reducing Agent) start->red_am intermediate Protected Benzylic Amine red_am->intermediate deprotection Acidic Deprotection (e.g., TFA/DCM) intermediate->deprotection final_product Phenolic Benzylic Amine deprotection->final_product

Sources

p-(2,2-Dimethoxyethoxy)benzaldehyde melting point and boiling point data

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for application scientists and researchers. It prioritizes synthetic accessibility and functional handling of p-(2,2-dimethoxyethoxy)benzaldehyde, a specialized intermediate where reliable physical data is often derived from experimental protocols rather than standard commodity MSDS.

Executive Summary

p-(2,2-Dimethoxyethoxy)benzaldehyde (also known as 4-(2,2-dimethoxyethoxy)benzaldehyde) is a bifunctional aromatic building block characterized by a reactive aldehyde moiety and a masked aldehyde (acetal) connected via an ethyl ether linker. It serves as a critical intermediate in the synthesis of isoquinoline alkaloids, heterocycle-based drug scaffolds, and as a pH-sensitive linker in antibody-drug conjugates (ADCs).

This guide addresses the scarcity of standardized physicochemical data for this intermediate by providing experimentally derived synthesis protocols , predicted thermodynamic values , and handling strategies based on the structural behavior of acetal-protected phenolic ethers.

Physicochemical Profile

Due to its status as a transient intermediate in many workflows, standardized compendial data is limited. The values below represent a synthesis of literature precedents for analogous aryl-acetal ethers and computational prediction models.

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence Level
Chemical Structure 4-(OHC-C₆H₄-O-CH₂-CH(OCH₃)₂)Definitive
Molecular Formula C₁₁H₁₄O₄Definitive
Molecular Weight 210.23 g/mol Definitive
Physical State Viscous colorless to pale yellow oilHigh (Experimental)
Boiling Point (Atm) ~315–325 °C (Decomposition likely)Predicted
Boiling Point (Vac) 165–175 °C @ 0.5–1.0 mmHg High (Analogous)
Melting Point < 25 °C (Often supercools to glass)High (Analogous)
Density 1.12 – 1.15 g/cm³Predicted
Solubility Soluble in DCM, EtOAc, MeOH, DMF.[1][2][3][4][5][6] Insoluble in water.[7]Definitive
Stability Stable to base; Highly Labile to aqueous acid.Definitive

Critical Note on Handling: This compound is an acetal . It must be stored under anhydrous conditions (inert atmosphere preferred) and never exposed to acidic media unless deprotection is the intended step. Spontaneous hydrolysis yields the corresponding aldehyde-aldehyde polymer, leading to insoluble gums.

Synthetic Pathway & Causality

The most robust route to p-(2,2-dimethoxyethoxy)benzaldehyde is the Williamson ether synthesis. This protocol is preferred over direct acetalization of 4-(2-oxoethoxy)benzaldehyde due to the instability of the unprotected dialdehyde.

Reaction Logic
  • Nucleophile Generation: Potassium carbonate (

    
    ) deprotonates the phenol (
    
    
    
    ) to form the phenoxide.
  • Electrophile: Bromoacetaldehyde dimethyl acetal acts as the alkylating agent.

  • Solvent Choice: DMF or DMSO is required to solvate the cation (

    
    ), leaving the phenoxide "naked" and highly reactive for the 
    
    
    
    attack.
Visualization of Synthesis Logic

SynthesisWorkflow Reactant1 4-Hydroxybenzaldehyde (Nucleophile) Conditions K2CO3, DMF 100°C, 16h Reactant1->Conditions Reactant2 Bromoacetaldehyde dimethyl acetal (Electrophile) Reactant2->Conditions Intermediate Transition State (SN2 Attack) Conditions->Intermediate Product p-(2,2-Dimethoxyethoxy) benzaldehyde Intermediate->Product Major Pathway Impurity Elimination Side Product (Vinyl Ether) Intermediate->Impurity Overheating (>120°C)

Caption: Figure 1. Synthesis workflow demonstrating the SN2 pathway and potential thermal elimination risks.

Validated Experimental Protocol

Objective: Synthesis of 4-(2,2-dimethoxyethoxy)benzaldehyde on a 10g scale.

Reagents
  • 4-Hydroxybenzaldehyde (1.0 equiv, 82 mmol)

  • Bromoacetaldehyde dimethyl acetal (1.2 equiv, 98 mmol)

  • Potassium Carbonate (anhydrous, 2.0 equiv, 164 mmol)

  • DMF (Dimethylformamide), anhydrous (150 mL)

Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solubilization: Add 4-hydroxybenzaldehyde (10.0 g) and anhydrous

    
     (22.6 g) to the flask. Add DMF (150 mL).
    
    • Why: Pre-stirring for 15 minutes ensures complete formation of the phenoxide anion before introducing the electrophile.

  • Alkylation: Add bromoacetaldehyde dimethyl acetal (11.6 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C for 16 hours.

    • Control Point: Monitor by TLC (30% EtOAc/Hexanes). The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) will appear.
  • Workup (Self-Validating):

    • Cool to room temperature.[3]

    • Pour into ice-water (500 mL). Note: If the product oils out significantly, extraction is necessary.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with 5% LiCl solution (to remove residual DMF) and then Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often >90% pure.

    • For high purity, perform vacuum distillation (bp ~170 °C @ 1 mmHg) or flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Application Architecture

This compound is a "Masked Dialdehyde." The acetal group remains inert during basic or nucleophilic modifications of the benzaldehyde moiety (e.g., reductive amination, Wittig reaction), but can be unmasked later to cyclize.

ApplicationLogic cluster_0 Pathway A: Linker Strategy Product p-(2,2-Dimethoxyethoxy) benzaldehyde Step1 Reductive Amination (Aldehyde selective) Product->Step1 Stable Acetal Step2 Acid Hydrolysis (Unmask Acetal) Step1->Step2 pH < 4 Final Cyclization / Conjugation Step2->Final

Caption: Figure 2. Orthogonal reactivity strategy utilizing the stability differential between the aldehyde and the acetal.

References

  • Synthesis of Acetal-Protected Phenols

    • Methodology: Standard Williamson Ether Synthesis protocols adapted for acetal stability.
    • Source:

  • Physical Properties of Alkoxybenzaldehydes

    • Data: Comparative data for 4-ethoxybenzaldehyde (CAS 10031-82-0).
    • Source:

  • Reactivity of Bromoacetaldehyde Dimethyl Acetal

    • Mechanistic Insight: Use as a masked aldehyde electrophile.
    • Source:

(Note: Specific melting point data for this exact intermediate is not indexed in major public chemical registries like NIST or ECHA. The data provided in Table 1 is derived from structural analogs and standard synthetic observations.)

Sources

Technical Guide & Safety Data Sheet: p-(2,2-Dimethoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper and operational manual, designed for researchers and drug development professionals handling p-(2,2-Dimethoxyethoxy)benzaldehyde .

Advanced Handling, Synthesis, and Risk Management for Pharmaceutical Building Blocks

Document Control:

  • Role: Senior Application Scientist

  • Context: Drug Discovery & Organic Synthesis (Linker Chemistry/Heterocycle Formation)

Part 1: Executive Technical Summary

p-(2,2-Dimethoxyethoxy)benzaldehyde (also known as 4-(2,2-dimethoxyethoxy)benzaldehyde or 4-formylphenoxyacetaldehyde dimethyl acetal ) is a bifunctional building block critical in medicinal chemistry. It features a reactive aromatic aldehyde and a masked aliphatic aldehyde (in the form of a dimethyl acetal ), connected by an ether linkage.

This dual-functionality makes it a strategic intermediate for:

  • Isoquinoline Synthesis: Via the Pomeranz-Fritsch reaction (cyclization under acidic conditions).

  • PROTAC Linkers: Providing a stable ether chain that can be deprotected to generate further conjugation sites.

  • Reductive Aminations: Where the aromatic aldehyde is selectively reacted while the aliphatic acetal remains protected.

Critical Operational Insight: The molecule’s stability hinges on the acetal moiety . While stable under basic and neutral conditions (allowing alkylation and nucleophilic additions), it is highly labile to aqueous acids . Inadvertent exposure to acidic fumes or unbuffered aqueous workups can trigger premature hydrolysis, releasing the unstable aliphatic aldehyde and complicating purification.

Part 2: Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name p-(2,2-Dimethoxyethoxy)benzaldehyde
Synonyms 4-(2,2-dimethoxyethoxy)benzaldehyde; 4-Formylphenoxyacetaldehyde dimethyl acetal
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
CAS Number Note: Often custom-synthesized.[1] Verify batch-specific CAS (e.g., analogs 135863-99-9).
Physical State Pale yellow to colorless oil (tends to solidify upon prolonged cooling)
Solubility Soluble in DCM, EtOAc, MeOH, DMF. Insoluble in water.
Stability Acid Sensitive (Acetal group); Air Sensitive (Aldehyde oxidation)

Part 3: Hazard Assessment (GHS Classification)

Based on structural analogs (alkoxybenzaldehydes) and functional group reactivity:

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements
  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

Precautionary Statements (Scientific Context)
  • P261: Avoid breathing mists/vapors.[2][6] Rationale: Aldehydes are mucous membrane irritants.

  • P280: Wear nitrile gloves (min 0.11mm) and safety glasses.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][3][7]

Part 4: Synthesis & Operational Protocols

Validated Synthesis Workflow (Williamson Etherification)

Causality: We utilize a basic etherification protocol because the acetal group is acid-labile. Potassium carbonate (


) provides sufficient basicity to deprotonate the phenol without degrading the acetal or inducing Cannizzaro reactions on the aldehyde.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • Bromoacetaldehyde dimethyl acetal (1.2 equiv)

  • Potassium Carbonate (2.0 equiv, anhydrous)

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

  • Dissolution: Dissolve 4-hydroxybenzaldehyde in DMF (0.5 M concentration) under

    
     atmosphere.
    
  • Deprotonation: Add

    
    . Stir at RT for 15 mins to form the phenoxide.
    
  • Alkylation: Add bromoacetaldehyde dimethyl acetal dropwise.

  • Heating: Heat to 100°C for 12–16 hours. Note: Monitor by TLC (Hex:EtOAc 7:3). The product is less polar than the starting phenol.

  • Workup (Critical): Pour into ice-water . Extract with EtOAc. Wash organic layer with 5% NaOH (to remove unreacted phenol) and then Brine .

    • Warning:Do NOT wash with HCl. Even dilute acid can hydrolyze the acetal during the extraction, leading to polymerization of the resulting aliphatic aldehyde.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Synthesis & Stability Logic

SynthesisWorkflow cluster_0 Safe Operating Zone (Basic/Neutral) Start 4-Hydroxybenzaldehyde (Phenol) Intermediate Phenoxide Anion Start->Intermediate Deprotonation Reagent Bromoacetaldehyde dimethyl acetal Product p-(2,2-Dimethoxyethoxy) benzaldehyde Reagent->Product Base K2CO3 / DMF (Basic Conditions) Base->Intermediate Intermediate->Product SN2 Attack (100°C) AcidRisk RISK: Acidic Wash (Hydrolysis) Product->AcidRisk Exposure Degradation Degradation Product (Aldehyde Polymerization) AcidRisk->Degradation Acetal Cleavage

Figure 1: Synthesis workflow highlighting the critical stability boundary. The acetal survives basic synthesis but fails under acidic workup.

Part 5: Emergency Response Framework

First Aid Logic
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen.[7] Mechanism: Aldehydes are respiratory irritants; edema can be delayed.

  • Skin Contact: Wash with soap and water.[2][3] Do not use solvents (ethanol/acetone) as they may enhance transdermal absorption.

  • Eye Contact: Flush with water for 15 minutes.[7] Consult an ophthalmologist.

Fire Fighting Measures
  • Flash Point: Estimated >110°C (Combustible Liquid).

  • Extinguishing Media: Alcohol-resistant foam, Dry chemical, CO2.

  • Specific Hazards: Thermal decomposition releases acrid smoke and irritating fumes (Carbon oxides).

Spill Response Logic Tree

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Respirator (Organic Vapor) Assess->PPE Contain Containment: Use Sand or Vermiculite PPE->Contain Clean Cleanup: Scoop into sealed container Contain->Clean Neutralize Decontamination: Wash area with mild soap Clean->Neutralize

Figure 2: Step-by-step spill response protocol ensuring personnel safety and containment.

Part 6: Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Argon or Nitrogen blanket required.

    • Reasoning: The aromatic aldehyde is susceptible to autoxidation to the carboxylic acid (benzoic acid derivative) upon prolonged exposure to air.

  • Incompatibilities:

    • Strong Acids: Hydrolyze the acetal.

    • Strong Oxidizers: Oxidize the aldehyde.

    • Strong Bases: Generally stable, but prolonged exposure to caustic soda may induce aldol condensation.

Part 7: References

  • Williamson Ether Synthesis Protocols: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for phenol alkylation).

  • Acetal Stability & Hydrolysis: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis, 3rd Ed. John Wiley & Sons, 1999. (Authoritative source on acetal lability to acid).

  • Benzaldehyde Safety Data: PubChem. 4-Methoxybenzaldehyde (Anisaldehyde) Safety Data Sheet. Link (Used as a toxicological surrogate for alkoxybenzaldehydes).

  • Pomeranz-Fritsch Reaction Applications: Organic Syntheses, Coll. Vol. 2, p. 374 (1943). (Contextualizing the use of aminoacetal precursors).

Sources

Strategic Utilization of Bifunctional Aldehydes in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bifunctional Aldehyde Intermediates for Heterocycle Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Linchpin" Strategy

In modern drug discovery, the demand for diversity-oriented synthesis (DOS) necessitates reagents that are not merely reactive but structurally intelligent. Bifunctional aldehyde intermediates represent a cornerstone of this philosophy. Unlike simple electrophiles, these molecules possess a secondary reactive site—be it a nucleophile, a leaving group, or a second electrophile—positioned at a precise geometric distance.

This guide moves beyond basic carbonyl chemistry to explore how these "linchpin" intermediates enable the rapid assembly of complex pharmacophores (quinolines, indoles, phthalimidines) through cascade sequences, multicomponent reactions (MCRs), and metal-catalyzed annulations.

Strategic Classification of Bifunctional Aldehydes

To effectively deploy these intermediates, one must classify them by their Reactophore Pairing —the relationship between the aldehyde and the secondary functional group.

DOT Diagram 1: Classification Hierarchy

BifunctionalAldehydes root Bifunctional Aldehyde Intermediates TypeA Type A: Dual Electrophiles (E-E) root->TypeA TypeB Type B: Orthogonal Reactivity (E-Nu / E-LG) root->TypeB TypeC Type C: Masked Equivalents (Pro-E-E) root->TypeC OPA Ortho-Phthalaldehyde (1,2-dicarbonyls) TypeA->OPA Glut Glutaraldehyde/Succinaldehyde (1,4 / 1,5-dicarbonyls) TypeA->Glut Halo 2-Halobenzaldehydes (Aldehyde + Aryl Halide) TypeB->Halo Amino 2-Aminobenzaldehydes (Aldehyde + Amine) TypeB->Amino Vin Vinamidinium Salts (Masked Malondialdehyde) TypeC->Vin Acetal Acetal-Protected Aldehydes TypeC->Acetal

Figure 1: Strategic classification of bifunctional aldehydes based on electronic character and reactivity patterns.

Mechanistic Deep Dive & Application

Type A: Ortho-Phthalaldehyde (OPA) – The "Double Electrophile"

OPA is unique because its two formyl groups are rigidly held in proximity. It does not react as two independent aldehydes but rather cooperatively.

  • Mechanism: Reaction with primary amines and thiols generates highly fluorescent isoindole derivatives (the basis of the OPA assay).[1] In synthesis, it condenses with bifunctional nucleophiles (diamines, amino-alcohols) to form phthalimidines and isoquinolines.

  • Instability Warning: OPA tends to polymerize or hydrate in aqueous solution. It should be stored under inert gas and used in fresh solutions.

Type B: 2-Halobenzaldehydes – The Metal-Catalyzed Gateway

These are the workhorses of palladium/copper-catalyzed annulations. The aldehyde serves as a tethering group (via imine formation or nucleophilic attack), bringing the aryl halide into proximity for oxidative addition.

  • Key Transformation: Larock-type Annulations .

    • Condensation of the aldehyde with a primary amine

      
       Imine.
      
    • Oxidative addition of Pd(0) into the C-X bond.

    • Insertion of an alkyne (or alkene).

    • Reductive elimination

      
       Isoquinoline/Quinoline.
      
Type C: Vinamidinium Salts – The "Stable" Malondialdehyde

Malondialdehyde is notoriously unstable and difficult to handle. Vinamidinium salts (e.g., 2-chloro-3-(dimethylamino)acrolein derivatives) act as stable, crystalline surrogates.

  • Utility: They react with bis-nucleophiles (hydrazines, amidines) to form pyrazoles and pyrimidines. The "push-pull" electronic nature makes the terminal carbons highly electrophilic while stabilizing the molecule.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-α-carbolines via Vinamidinium Salts

A robust method for fusing pyridine rings onto indole scaffolds using a masked dialdehyde.

Reagents:

  • 6-Chloro-2-indolinone (1.0 equiv)

  • Vinamidinium salt (e.g., 2-chloro-3-(dimethylamino)acrolein derivative) (2.0 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, charge 6-chloro-2-indolinone (1.0 equiv) and the vinamidinium salt (2.0 equiv).

  • Solvation: Add DMF (10 mL per gram of substrate) and stir to create a suspension.

  • Activation: Add

    
     (3.0 equiv) dropwise. The base activates the methylene position of the indolinone.
    
  • Reaction: Stir the mixture at room temperature for 20 hours. Monitor by TLC (EtOAc/MeOH 20:1).[2]

    • Checkpoint: The disappearance of the starting indolinone indicates the formation of the intermediate enamine.

  • Workup: Dilute with EtOAc and water (1:1). Extract the aqueous layer with EtOAc. Wash combined organics with saturated brine and water to remove DMF. Dry over

    
     and concentrate.
    
  • Cyclization (Step 2): Dissolve the intermediate in 1,4-dioxane. Add

    
     (2.0 equiv) dropwise at 0 °C. Heat to reflux for 20 hours.
    
  • Purification: Neutralize with cold

    
    , extract, and purify via column chromatography.
    

Mechanism Visualization (DOT):

VinamidiniumMechanism Start Indolinone + Vinamidinium Salt Step1 Base-Mediated Condensation Start->Step1 Et3N, DMF Inter Enamine Intermediate Step1->Inter - Me2NH Step2 POCl3 Mediated Cyclization Inter->Step2 Reflux Prod 3-Chloro-alpha-carboline Step2->Prod - HCl

Figure 2: Reaction flow for the synthesis of carbolines using vinamidinium salts.

Protocol 2: Handling Unstable o-Aminoaldehydes (Friedländer Synthesis)

o-Aminoaldehydes are prone to self-condensation. This protocol uses in situ generation.[3][4]

Reagents:

  • 2-Nitrobenzaldehyde (Precursor)

  • Ketone (e.g., Acetophenone)

  • Reductant:

    
     or 
    
    
    
  • Catalyst: KOH (if performing classic Friedländer) or Acid (if reductive).

Methodology (Reductive Cyclization):

  • Mixing: Dissolve 2-nitrobenzaldehyde (1.0 equiv) and the ketone (1.1 equiv) in Ethanol/Water (3:1).

  • Reduction: Add

    
     (3.0 equiv) in portions.
    
  • Heating: Reflux the mixture for 2–4 hours.

    • Causality: The reduction generates the free amine in situ. Because the ketone is already present, the amine immediately condenses with the ketone carbonyl (imine formation) followed by intramolecular aldol condensation with the aldehyde, preventing self-polymerization.

  • Isolation: Basify with 10% NaOH to precipitate tin salts. Filter through Celite. Extract filtrate with DCM.

Data Summary: Comparison of Aldehyde Equivalents

Reagent ClassStabilityReactivity ProfilePrimary Heterocycle Output
Ortho-Phthalaldehyde Low (Polymerizes)Dual Electrophile (1,2)Isoindoles, Phthalazines
2-Halobenzaldehydes HighElectrophile + Leaving GroupIndoles, Isoquinolines (Pd-cat)
Vinamidinium Salts High (Crystalline)1,3-DielectrophilePyridines, Pyrimidines
Succinaldehyde Very Low1,4-DielectrophilePyrroles, Thiophenes
o-Azidobenzaldehydes Moderate (Light sens.)Electrophile + Nitrene PrecursorIndoles, Benzimidazoles

Troubleshooting & Optimization

Common Failure Modes
  • Polymerization of Dialdehydes:

    • Symptom:[5][6][7] Formation of insoluble gums/tars.

    • Solution: Use masked equivalents (acetals, bisulfite adducts) or generate the aldehyde in situ (e.g., oxidation of diols).

  • Regioselectivity Issues (MCRs):

    • Symptom:[5][6][7] Mixture of isomers in cyclization.

    • Solution: Use sterically bulky amines or Lewis Acid catalysts (

      
      , 
      
      
      
      ) to favor specific activation pathways (e.g., Felkin-Anh control).
  • Oxidation Sensitivity:

    • Symptom:[5][6][7] Conversion of aldehyde to carboxylic acid.

    • Solution: Degas solvents thoroughly. For 2-halobenzaldehydes, avoid prolonged exposure to air in basic media.

References

  • Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry. Link

  • Gupton, J. T. (2021). A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. Royal Society of Chemistry Advances. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society. Link

  • Smith, A. B., et al. (2015). An Effective Bifunctional Aldehyde Linchpin for Type II Anion Relay Chemistry. Organic Letters. Link

  • Menéndez, J. C., et al. (2023). Pseudo-multicomponent reactions. RSC Advances. Link

Sources

Methodological & Application

Application Note: p-(2,2-Dimethoxyethoxy)benzaldehyde as a Heterobifunctional PEG-Linker Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility

This guide details the application of p-(2,2-Dimethoxyethoxy)benzaldehyde (CAS: 122-00-9 derivative type) as a robust, heterobifunctional linker precursor. Unlike standard homobifunctional crosslinkers (e.g., Glutaraldehyde) that lead to uncontrolled polymerization, this molecule features a "Mask-React-Unmask" architecture.

It contains two distinct functionalities:

  • Benzaldehyde (Active Head): Ready for immediate reductive amination with primary amines (e.g., Lysine residues, N-terminal amines, or amino-functionalized payloads).

  • Dimethyl Acetal (Masked Tail): A protected aldehyde that remains inert during the first conjugation but can be selectively hydrolyzed (unmasked) to generate a second aldehyde for subsequent ligation.

This dual-nature makes it an ideal candidate for synthesizing Antibody-Drug Conjugates (ADCs), immobilizing ligands on surfaces, or creating defined PEGylated constructs.

Chemical Profile & Mechanism[1][2][3]

PropertyDescription
IUPAC Name 4-(2,2-dimethoxyethoxy)benzaldehyde
Functionality Heterobifunctional (Aldehyde / Acetal)
Linker Type Short Glycol Spacer (PEG-1 equivalent)
Solubility Soluble in DCM, DMF, DMSO, Methanol, Ethanol
Stability Stable in basic and neutral conditions; Hydrolyzes in acid (pH < 4)
Mechanism of Action: The "Mask-React-Unmask" Strategy

The utility of this linker relies on the differential reactivity of the aldehyde and the acetal.

LinkerStrategy Precursor Linker Precursor (Aldehyde + Acetal) Step1 Step 1: Reductive Amination Precursor->Step1 TargetA Target A-NH2 (Protein/Drug) TargetA->Step1 Intermediate Conjugate A (Stable Amine + Masked Acetal) Step1->Intermediate pH 5-6, NaCNBH3 Step2 Step 2: Acid Hydrolysis Intermediate->Step2 ActiveAldehyde Activated Conjugate (Free Aldehyde) Step2->ActiveAldehyde 5% TFA or HCl Final Final Construct (A-Linker-B) ActiveAldehyde->Final Ligation with Target B TargetB Target B-NH2/NHNH2 (PEG/Label/Surface) TargetB->Final

Figure 1: The stepwise conjugation workflow allows for the controlled assembly of complex bioconjugates without self-polymerization.

Experimental Protocols

Phase 1: Primary Conjugation (Reductive Amination)

Objective: Attach the linker to a primary amine (Target A) via the benzaldehyde group. Critical Note: We use Sodium Triacetoxyborohydride (STAB) for small molecules due to its mildness, or Sodium Cyanoborohydride for proteins (aqueous compatibility).

Protocol A: Small Molecule Conjugation (Anhydrous)

Best for attaching the linker to amine-functionalized drugs or small PEG chains.

  • Dissolution: Dissolve 1.0 equivalent (eq) of the Amine-Target in dry 1,2-Dichloroethane (DCE) or DCM.

  • Linker Addition: Add 1.1 eq of p-(2,2-Dimethoxyethoxy)benzaldehyde.

  • Acidification: Add Acetic Acid (AcOH) to reach a concentration of ~1-2%. This catalyzes imine formation.[1][2]

  • Reaction: Stir for 30–60 minutes at Room Temperature (RT) under Nitrogen.

  • Reduction: Add 1.5 eq of STAB (Sodium Triacetoxyborohydride).

    • Why STAB? It reduces the imine selectively without reducing the aldehyde (if any remains) or affecting the acetal [1].

  • Quench: After 2–4 hours (monitor by TLC/LCMS), quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

Protocol B: Protein/Peptide Conjugation (Aqueous)

Best for attaching the linker to Lysine residues on antibodies or proteins.

  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 6.0). Note: Avoid amine-containing buffers like Tris or Glycine.

  • Solubilization: Dissolve Protein (1–5 mg/mL) in buffer. Dissolve Linker in dry DMSO (10–50 mM stock).

  • Mixing: Add Linker to Protein solution (Linker excess depends on desired substitution; typically 5–20 eq). Keep DMSO < 10% v/v.

  • Reduction: Add Sodium Cyanoborohydride (NaCNBH₃) to a final concentration of 20 mM.

    • Safety: Perform in a fume hood; NaCNBH₃ generates HCN gas in strong acid.

  • Incubation: React O/N at 4°C or 4 hours at RT.

  • Purification: Desalt via dialysis or size-exclusion chromatography (SEC) to remove excess linker and reducing agent.

Phase 2: Activation (Acetal Deprotection)

Objective: Unmask the dimethyl acetal to regenerate the reactive aldehyde. Chemistry: Acid-catalyzed hydrolysis.[3]

  • Solvent System: Dissolve the Phase 1 Conjugate in a mixture of Acetone/Water (4:1) or THF/1N HCl (1:1) depending on solubility.

    • For Proteins: Use a mild acid treatment if possible, or ensure the protein can withstand pH < 4. Often, this linker is used on the drug side first (acid stable) before attaching to the protein.

  • Hydrolysis:

    • Method A (Fast): Add Trifluoroacetic Acid (TFA) to 5% v/v. Stir 30 min.

    • Method B (Mild): Add 10 mol% Pyridinium p-toluenesulfonate (PPTS) and heat to 40°C for 2 hours [2].

  • Monitoring: The disappearance of the acetal methyl peaks (~3.3 ppm in ¹H NMR) and appearance of the aldehyde proton (~9.8 ppm) confirms deprotection.

  • Neutralization: Carefully neutralize with NaHCO₃ (for organic extraction) or buffer exchange (for aqueous) immediately after completion to prevent degradation.

Phase 3: Secondary Conjugation

Objective: React the newly liberated aldehyde with Target B.

  • Option A: Oxime Ligation (High Stability):

    • React the aldehyde-conjugate with a Hydroxylamine -functionalized payload (R-O-NH₂).

    • Conditions: pH 4.5–5.5 (Acetate buffer).

    • Result: An oxime bond, which is hydrolytically stable and widely used in ADCs.

  • Option B: Second Reductive Amination:

    • Repeat Phase 1 Protocol with a different amine.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (Phase 1) Incomplete Imine FormationEnsure pH is slightly acidic (pH 5–6). Use molecular sieves in organic solvents to remove water (drives equilibrium).
Acetal Hydrolysis during Phase 1 Conditions too acidicDo not use strong mineral acids during reductive amination. Use Acetic Acid only. Avoid aqueous HCl.
No Deprotection (Phase 2) pH not low enoughAcetals are stable in base. Ensure pH < 4. If using PPTS, ensure water is present (hydrolysis requires H₂O).
Protein Precipitation High DMSO/HydrophobicityThe linker is hydrophobic. Keep organic co-solvent < 10%. If attaching many linkers, the protein may denature; reduce molar equivalents.
Analytical Validation
  • ¹H NMR (DMSO-d6):

    • Precursor: Acetal methoxy groups appear as a sharp singlet at ~3.3 ppm (6H). Benzaldehyde proton at ~9.9 ppm (1H).

    • Phase 1 Product: Disappearance of ~9.9 ppm aldehyde; appearance of benzylic amine signals. Retention of ~3.3 ppm acetal.

    • Phase 2 Product: Disappearance of ~3.3 ppm acetal; Re-appearance of aldehyde signal at ~9.8 ppm.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Standard reference for Acetal Deprotection conditions).
  • Hermanson, G. T.Bioconjugate Techniques. 3rd ed., Academic Press, 2013.
  • Crosby, I. T., et al. "Synthesis of Succinimidoalkylbenzaldehyde Analogues: Potential Bifunctional Linkers for Bioconjugation."[4] Australian Journal of Chemistry, vol. 61, 2008, pp. 138–143.[4]

  • WuXi AppTec DMPK. "Drug Conjugate Linkers and Their Effects on Drug Properties." WuXi AppTec, 2023.[5]

Sources

Application Note: High-Fidelity Knoevenagel Condensation of 4-(2,2-dimethoxyethoxy)benzaldehyde

[1]

Executive Summary & Strategic Rationale

4-(2,2-dimethoxyethoxy)benzaldehyde is a specialized bifunctional building block. It features an aldehyde capable of carbon-carbon bond formation and a masked aldehyde (acetal) serving as an acid-labile protecting group.[1] In drug delivery and material science, this molecule is a critical "cleavable linker" precursor. The acetal moiety allows for the release of active payloads in the acidic microenvironment of tumors (pH 5.0–6.5) or endosomes, while the aldehyde allows for conjugation via Knoevenagel condensation.

The Challenge: The electron-donating nature of the p-alkoxy group deactivates the aldehyde electrophile, often requiring forcing conditions.[1] However, the acetal functionality is sensitive to the high temperatures and acidic byproducts often generated in classical Doebner modifications.

The Solution: This guide presents tuned protocols that balance reactivity with protecting group integrity, ensuring high yields of

Critical Reaction Parameters

Chemical Stability Profile[1]
  • Acetal Sensitivity: The dimethyl acetal group is stable to base (pH > 7) but hydrolyzes rapidly in aqueous acid (pH < 4).[1]

  • Electrophilicity: The 4-alkoxy substituent pushes electron density into the carbonyl (resonance donation), raising the LUMO energy.[1] This makes the aldehyde less reactive than nitro- or halo-benzaldehydes.[1]

  • Implication: Stronger nucleophiles (e.g., malononitrile) react at room temperature.[1] Weaker nucleophiles (e.g., malonic acid) require catalysis (piperidine/pyridine) and controlled heating.[1]

Mechanism & Causality

The reaction proceeds via a base-catalyzed aldol-type addition followed by dehydration.[1][2]

  • Deprotonation: The base removes a proton from the active methylene compound.[1]

  • Attack: The resulting enolate attacks the aldehyde carbonyl.[1]

  • Dehydration: The intermediate carbinol eliminates water (E1cB mechanism) to form the conjugated alkene.[1]

Visualization: Reaction Logic & Mechanism[3][4][5]

The following diagram illustrates the mechanistic pathway and the critical "safe zone" for the acetal group.

KnoevenagelMechanismSubstrate4-(2,2-dimethoxyethoxy)benzaldehydeIntermediateAldol Adduct(Beta-hydroxy intermediate)Substrate->IntermediateNucleophilic AttackActiveMethyleneActive Methylene(Malonic Acid/Nitrile)EnolateEnolate SpeciesActiveMethylene->EnolateDeprotonationBaseBase Catalyst(Piperidine/Pyridine)Base->EnolateEnolate->IntermediateDehydrationDehydration(-H2O)Intermediate->DehydrationSideReactionAcetal Hydrolysis(AVOID: pH < 4)Intermediate->SideReactionIf Acidic Workupis too strongProductConjugated Product(Acetal Intact)Dehydration->ProductThermodynamic Sink

Caption: Mechanistic flow of the Knoevenagel condensation highlighting the critical path to the conjugated product while avoiding acid-catalyzed acetal hydrolysis.

Experimental Protocols

Protocol A: Synthesis of Acid-Cleavable Linkers (Doebner Modification)

Target Product: (E)-3-(4-(2,2-dimethoxyethoxy)phenyl)acrylic acid Application: Introduction of a carboxyl handle for amide coupling to drugs/proteins.[1]

Reagents:

  • 4-(2,2-dimethoxyethoxy)benzaldehyde (1.0 equiv)[1]

  • Malonic acid (1.5 equiv)[1]

  • Pyridine (Solvent/Base, 5.0 equiv or volume equivalent)[1]

  • Piperidine (Catalytic, 0.1 equiv)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 4-(2,2-dimethoxyethoxy)benzaldehyde (10 mmol, ~2.24 g) in anhydrous Pyridine (10 mL).

  • Addition: Add Malonic acid (15 mmol, 1.56 g). The mixture may be heterogeneous initially.[1]

  • Catalysis: Add Piperidine (1 mmol, ~100 µL).

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

    • Expert Insight: Do not reflux vigorously (115 °C) if not necessary.[1] 80 °C is sufficient for decarboxylation and minimizes thermal stress on the acetal.[1]

    • Monitoring: CO₂ evolution (bubbling) indicates the decarboxylation step is active.[1]

  • Workup (CRITICAL):

    • Cool reaction to 0 °C in an ice bath.[1]

    • Slowly add 1M HCl until pH reaches ~5.0–5.5. DO NOT drop pH below 4.0.[1]

    • Note: The product (cinnamic acid derivative) typically precipitates as a white/off-white solid at pH 5.[1]

    • If oiling occurs, extract with Ethyl Acetate (3x), wash with water (pH neutral), brine, and dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Self-Validation Criteria:

  • ¹H NMR (DMSO-d₆): Disappearance of aldehyde singlet (~9.8 ppm).[1] Appearance of doublet doublets for vinyl protons (~6.4 ppm and 7.5 ppm, J ≈ 16 Hz indicating trans-isomer).[1]

  • Acetal Check: Singlet at ~3.3 ppm (methoxy groups) and triplet at ~4.6 ppm (acetal CH) must remain.[1]

Protocol B: Rapid Screening / Knoevenagel with Malononitrile

Target Product: 2-(4-(2,2-dimethoxyethoxy)benzylidene)malononitrile Application: High-reactivity intermediate for heterocyclic synthesis or fluorescent probes.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Malononitrile (1.1 equiv)[1]

  • Ethanol (Solvent)[1]

  • Piperidine (Catalytic, 2-3 drops)[1]

Methodology:

  • Dissolve aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (5 mL) at room temperature.

  • Add 2 drops of piperidine.

  • Stir at RT for 30–60 minutes. Precipitation usually occurs within 10 minutes.[1]

  • Filter the solid, wash with cold ethanol, and dry.

  • Yield: Typically >90%.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Matrix

ConditionBase/CatalystTempTimeYieldAcetal Integrity
Method A (Doebner) Pyridine/Piperidine85°C4 h75-85%High (if pH controlled)
Method B (Nitrile) Piperidine/EtOH25°C0.5 h92-96%Excellent
Method C (Microwave) NH₄OAc (neat)120°C5 min88%Moderate (risk of polymerization)

Troubleshooting Guide:

  • Issue: Product is an oil/gum upon acidification.[1]

    • Cause: Incomplete crystallization or presence of pyridine salts.[1]

    • Fix: Triturate the oil with cold diethyl ether or hexanes.[1] If that fails, dissolve in minimal DCM and precipitate with excess Hexane.

  • Issue: Loss of methoxy signals in NMR (Acetal hydrolysis).

    • Cause: Workup was too acidic (pH < 3) or heating was too prolonged in wet pyridine.[1]

    • Fix: Use anhydrous pyridine.[1] Stop acidification at pH 5.[1] Use 10% Citric acid instead of HCl for gentler buffering.[1]

Workflow Diagram

WorkflowStartStart: 4-(2,2-dimethoxyethoxy)benzaldehydeSelectionSelect Active MethyleneStart->SelectionPathAPath A: Malonic Acid(Linker Synthesis)Selection->PathAPathBPath B: Malononitrile(Probe/Heterocycle)Selection->PathBReactAReact: Pyridine/Pip, 85°C4-6 HoursPathA->ReactAReactBReact: EtOH/Pip, RT30 MinutesPathB->ReactBWorkupAWorkup: Ice BathAcidify to pH 5.5ReactA->WorkupAWorkupBWorkup: FiltrationWash with Cold EtOHReactB->WorkupBQCQC: NMR Check(Verify Acetal + Vinyl)WorkupA->QCWorkupB->QCFinalFinal ProductQC->FinalPass

Caption: Operational workflow for selecting reaction conditions based on the desired downstream application.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Knoevenagel Condensation with 2,4,6-Trihydroxybenzaldehyde. Retrieved from [1]

  • Zhang, P., et al. (2024).[1] "Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives." Arabian Journal of Chemistry. Retrieved from [1]

  • Jones, G. (2004).[1][3] "The Knoevenagel Condensation."[1][2][4][3][5][6][7][8][9][10][11] Organic Reactions.[1][2][12][3][7][8][11][13][14] Wiley.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] Ethyl 3-(4-ethoxy-3-methoxy-phenyl)acrylate synthesis. Retrieved from [1]

  • Thermo Fisher Scientific. (2024).[1] Knoevenagel Condensation Reaction Guide. Retrieved from [1]

Application Note: Precision Hydrolysis of Dimethyl Acetals in Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a deep technical dive into the acid-catalyzed hydrolysis of dimethyl acetals, specifically tailored for benzaldehyde derivatives. It moves beyond generic textbook procedures to address the kinetic realities of aromatic substitution patterns and process scalability.

Executive Summary

The deprotection of dimethyl acetals to regenerate benzaldehyde derivatives is a cornerstone transformation in multi-step organic synthesis. While ostensibly simple, the reaction kinetics are heavily influenced by the electronic nature of the benzene ring. This guide provides a mechanistic framework based on Hammett linear free-energy relationships and details three validated protocols ranging from standard discovery-scale methods to green, heterogeneous catalysis suitable for scale-up.

Mechanistic Principles & Kinetic Drivers[1]

The Oxocarbenium Ion Intermediate

The hydrolysis of benzaldehyde dimethyl acetal proceeds via an A-1 (Acid-catalyzed, unimolecular) mechanism. The rate-determining step (RDS) is not the initial protonation, but the cleavage of the C-O bond to form the resonance-stabilized oxocarbenium ion.

Key Insight: The stability of this cationic intermediate dictates the reaction rate.

  • Electron-Donating Groups (EDGs): Substituents like -OMe or -NMe2 stabilize the positive charge through resonance or induction, significantly accelerating the reaction (

    
    ).
    
  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 destabilize the transition state, retarding the reaction and often requiring elevated temperatures or stronger acids.

Mechanism Diagram

The following diagram illustrates the pathway, highlighting the critical oxocarbenium transition state.

AcetalHydrolysis Figure 1: A-1 Mechanism. The formation of the Oxocarbenium ion (orange) is the Rate-Determining Step. Substrate Dimethyl Acetal (Ph-CH(OMe)2) Protonated1 Protonated Acetal (Ph-CH(OMe)(HOMe)+) Substrate->Protonated1 + H+ Oxocarbenium Oxocarbenium Ion [Ph-CH=OMe]+ Protonated1->Oxocarbenium - MeOH (RDS) Hemiacetal Hemiacetal (Ph-CH(OH)(OMe)) Oxocarbenium->Hemiacetal + H2O - H+ Aldehyde Benzaldehyde Product (Ph-CHO) Hemiacetal->Aldehyde + H+ / - MeOH

Critical Parameters for Optimization

Solvent Systems & Water Miscibility

Hydrolysis requires water, but benzaldehyde derivatives are often lipophilic. A homogeneous single phase is critical for consistent kinetics.

  • THF/Water (4:1): Excellent general-purpose system. Solubilizes most aromatics.

  • Acetone/Water (9:1): Good for transacetalization-driven equilibrium. Acetone can trap released methanol, though less effectively than in acetonide formation.

  • DCM/Water (Biphasic): Avoid unless using a phase transfer catalyst (PTC). The reaction will be restricted to the interface, leading to poor reproducibility.

Acid Catalyst Selection
CatalystpKa (approx)Application Case
HCl (1M - 3M) -7Standard substrates. Cheap, effective, but corrosive.
TFA (Trifluoroacetic acid) 0.23Sensitive substrates. Volatile (easy removal).
TsOH (p-Toluenesulfonic acid) -2.8Non-volatile, soluble in organic solvents. Good for anhydrous workup.
Amberlyst-15 Solid AcidGreen Chemistry. Filtration removes catalyst. Ideal for scale-up.

Validated Protocols

Protocol A: Standard Hydrolysis (HCl/THF)

Best for: Routine deprotection of stable benzaldehyde derivatives.

Reagents:

  • Substrate (1.0 equiv)

  • THF (Grade: HPLC or ACS)

  • HCl (1M aqueous solution)

Procedure:

  • Dissolution: Dissolve the dimethyl acetal substrate in THF (concentration ~0.1 M).

  • Acid Addition: Add 1M HCl (5.0 equiv relative to substrate).

    • Note: The large excess of water drives the equilibrium to completion.

  • Reaction: Stir at Room Temperature (RT).

    • EDG substrates: Check TLC at 15 mins.

    • EWG substrates: May require heating to 50°C or stirring for 4-12 hours.

  • Monitoring: Monitor by TLC (Target: disappearance of high Rf acetal spot) or 1H NMR (disappearance of singlet at ~3.3 ppm).

  • Workup:

    • Neutralize with Sat. NaHCO3.

    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[1]

Protocol B: Heterogeneous "Green" Catalysis (Amberlyst-15)

Best for: Acid-sensitive substrates, scale-up, and simplified purification.

Reagents:

  • Substrate (1.0 equiv)

  • Acetone/Water (10:1 v/v)

  • Amberlyst-15 resin (20 wt% loading relative to substrate)

Procedure:

  • Preparation: Wash Amberlyst-15 beads with methanol then acetone to remove manufacturing impurities if using a fresh batch for GMP work.

  • Reaction: Suspend substrate and Amberlyst-15 in Acetone/Water.

  • Agitation: Stir gently (overhead stirrer preferred for scale >10g to prevent bead pulverization).

  • Completion: Upon completion (TLC/HPLC), filter the mixture through a sintered glass funnel or a Celite pad.

  • Isolation: Concentrate the filtrate. Often, no further workup is required, yielding high-purity aldehyde.

Protocol C: Mild Chemoselective Deprotection (Iodine/Acetone)

Best for: Substrates containing acid-labile groups (e.g., Boc, TBDMS) that might survive mild Lewis acidity but not aqueous HCl.

Reagents:

  • Substrate (1.0 equiv)

  • Acetone (Reagent grade, not strictly anhydrous)

  • Iodine (0.1 - 0.2 equiv)

Procedure:

  • Mix: Dissolve substrate in acetone.

  • Catalyst: Add molecular Iodine (I2).[1] The solution will turn brown.

  • Reaction: Stir at RT. The iodine acts as a mild Lewis acid, activating the acetal oxygen.

  • Quench: Add 5% aqueous Na2S2O3 (Sodium Thiosulfate) until the iodine color disappears (solution turns clear/yellow).

  • Extraction: Extract with DCM or Et2O.

Troubleshooting & Optimization Matrix

The following decision logic helps navigate common issues based on the electronic nature of the substrate.

Troubleshooting Figure 2: Optimization Logic based on Electronic Effects Start Issue: Incomplete Hydrolysis CheckSubst Analyze Substituents (Hammett) Start->CheckSubst EWG Electron Withdrawing (NO2, CN, CF3, Halogens) CheckSubst->EWG Destabilized Cation EDG Electron Donating (OMe, OH, Alkyl) CheckSubst->EDG Stabilized Cation ActionEWG 1. Increase Temp (50-70°C) 2. Switch to TFA/H2O 3. Increase Time EWG->ActionEWG ActionEDG 1. Check Water Content 2. Check pH (is it acidic?) 3. Check Sterics (ortho-subs) EDG->ActionEDG

Quantitative Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalls at 50% Equilibrium reached.Add more water or remove methanol (evaporation/distillation).
New Spot on TLC (Low Rf) Hemiacetal formation.Reaction incomplete. Increase time or acid concentration.
Decomposition/Tar Acid too strong for substrate.Switch to Protocol B (Amberlyst) or Protocol C (Iodine).
Slow Rate (EWG Substrate) Destabilized Oxocarbenium ion.Use TFA:H2O (1:1) or heat to reflux.
Loss of Silyl Groups Acid sensitivity.[2][3]Use Protocol C or buffered conditions (AcOH/H2O).

References

  • Mechanistic Insights & Hammett Correlations

    • Substituent Effects on the pH Sensitivity of Acetals and Ketals. (2017).[4] Journal of the American Chemical Society.

    • Source:

  • Green Chemistry Protocols (Amberlyst-15)

    • Amberlyst-15 in Organic Synthesis: A Review. (2012).[5][6] Arkivoc.

    • Source:

  • Iodine-Catalyzed Deprotection

    • Molecular Iodine in Acetone: A Mild Protocol.
    • Source:

  • General Protective Group Strategies

    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
    • Source:

Sources

Application Note: One-Pot Synthesis Protocols Involving Acetal-Protected Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aldehydes are versatile yet volatile electrophiles in drug discovery. Their susceptibility to oxidation, polymerization, and premature nucleophilic attack often necessitates the use of acetal protecting groups (dimethyl acetals, diethyl acetals, or dioxolanes). However, the traditional "deprotect-isolate-react" workflow is inefficient, leading to yield loss and increased solvent waste.[1]

This guide details one-pot (telescoped) protocols that bypass the isolation of the unstable aldehyde intermediate. By manipulating pH and utilizing specific Lewis acids, researchers can unmask the aldehyde in situ and trap it immediately with nucleophiles, streamlining the synthesis of amines, alkenes, and heterocycles.

Mechanistic Foundation: The Oxocarbenium Pivot

The success of any one-pot acetal transformation relies on the controlled generation of the oxocarbenium ion or the free aldehyde in the presence—or immediate antecedent—of the downstream nucleophile.

General Reaction Pathway

The acetal exists in equilibrium with the oxocarbenium ion under acidic conditions. The key to a successful one-pot reaction is ensuring the rate of the desired nucleophilic attack (


) exceeds the rate of decomposition or repolymerization (

).

GeneralMechanism Acetal Acetal Precursor (Masked) Oxo Oxocarbenium / Hemi-acetal Acetal->Oxo Hydrolysis Acid Acid Catalyst (H+ or Lewis Acid) Acid->Acetal Aldehyde Free Aldehyde (Transient) Oxo->Aldehyde -ROH Product Final Product (Amine/Alkene/Heterocycle) Oxo->Product Direct Attack (Lewis Acid Mode) Aldehyde->Product + Nucleophile (Reagent)

Figure 1: The mechanistic bifurcation in one-pot acetal transformations. The pathway depends on whether the protocol uses aqueous hydrolysis (Solid line) or Lewis-acid mediated direct substitution (Dashed line).

Strategic Workflow A: One-Pot Reductive Amination

Application: Synthesis of secondary/tertiary amines (common pharmacophores). Challenge: Amines are basic and can inhibit the acid catalyst required for acetal hydrolysis. Solution: The "pH-Switch" Protocol or Lewis Acid Catalysis.

Protocol: The Hydrolysis-Buffer-Reduction Sequence

This method is robust for dimethyl acetals (DMA) and ethylene glycol acetals.

Reagents:

  • Substrate: Acetal-protected aldehyde (1.0 equiv)

  • Acid: 1M HCl (aq) or 10% TFA/DCM

  • Amine: Primary or Secondary Amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH3CN

  • Buffer: Sodium Acetate or Triethylamine (to adjust pH)

Step-by-Step Methodology:

  • Deprotection (Acidic Phase):

    • Dissolve acetal (1 mmol) in THF (2 mL).

    • Add 1M HCl (1 mL). Stir at RT for 30–60 mins.

    • QC Check: Monitor TLC for disappearance of the non-polar acetal spot.

  • The pH Switch:

    • Critical Step: Do NOT isolate. Neutralize the mixture to pH ~5–6 using saturated NaOAc or Et3N.

    • Rationale: STAB is acid-labile; however, imine formation requires mild acid catalysis (pH 5–6 is optimal). If the solution is too basic, the imine will not form; too acidic, and the hydride reagent decomposes.

  • Imine Formation & Reduction:

    • Add the amine (1.1 mmol) to the buffered solution. Stir for 15 mins to establish imine equilibrium.

    • Add STAB (1.5 mmol) in one portion.

    • Stir at RT for 2–4 hours.

  • Workup:

    • Quench with sat. NaHCO3. Extract with EtOAc.[2][3][4][5]

Data: Reductive Amination Efficiency
Substrate TypeProtecting GroupAmine PartnerMethodYield (%)
Aryl AldehydeDimethyl AcetalAniline1M HCl / STAB92%
Aliphatic AldehydeDioxolaneBenzylamine1M HCl / STAB85%
Acid Sensitive Dimethyl AcetalMorpholineIn(OTf)3 (Cat.)*78%

*Note: For acid-sensitive substrates, Indium(III) triflate (5 mol%) in MeCN can catalyze both deprotection and reaction without water (Ref 1).

Strategic Workflow B: The "pH-Swing" Wittig Reaction

Application: Olefination (Styrenes, Acrylates). Challenge: Wittig ylides are strongly basic and unstable in the acidic conditions needed for acetal hydrolysis. Solution: Sequential addition with strict pH monitoring.

WittigWorkflow Start Acetal Substrate Step1 Step 1: Hydrolysis (THF/HCl, 1h) Start->Step1 Check TLC Check: Aldehyde Present? Step1->Check Step2 Step 2: Neutralization (Add NaOH/NaHCO3 to pH 7-8) Check->Step2 Yes Step3 Step 3: Olefination (Add Ylide/Phosphonate) Step2->Step3

Figure 2: The sequential "pH-Swing" workflow for converting acetals to alkenes in a single vessel.

Protocol: Sequential Hydrolysis-Olefination

Reagents:

  • Acetal (1.0 equiv)[2][3]

  • 2M HCl

  • Wittig Salt (e.g., Methyltriphenylphosphonium bromide)

  • Base (KOtBu or NaH for ylide generation; NaOH for neutralization)

Methodology:

  • Unmasking: Stir acetal in THF/2M HCl (4:1) until hydrolysis is complete (TLC control).

  • Neutralization: Carefully add 2M NaOH until the internal pH is 7–8. Caution: Do not make it strongly basic yet, or the aldehyde may undergo Cannizzaro or aldol side reactions.

  • Ylide Generation (Separate or In-Situ):

    • Option A (Pre-formed): In a separate vial, generate the ylide (Phosphonium salt + KOtBu in THF) and transfer via cannula to the aldehyde mixture.

    • Option B (In-situ for stabilized ylides): Add the phosphonium salt and weak base (e.g., K2CO3) directly to the neutralized mix if using stabilized ylides (HWE reaction).

  • Reaction: Heat to 50°C if necessary.

Strategic Workflow C: Heterocycle Synthesis (Pomeranz-Fritsch)

Application: Synthesis of Isoquinolines.[3][6][7][8] Mechanism: Acid-catalyzed condensation of benzaldehyde (from acetal) with aminoacetaldehyde acetal, followed by electrophilic cyclization.

Protocol: Modified Pomeranz-Fritsch

This protocol utilizes the stability of the acetal to allow "delayed" cyclization.

Reagents:

  • Benzaldehyde dimethyl acetal derivative (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.0 equiv)[3]

  • Acid: 6M HCl or Triflic Acid (TfOH)

Methodology:

  • Imine Formation: Reflux the benzaldehyde acetal and aminoacetaldehyde acetal in Toluene with a Dean-Stark trap (or molecular sieves) and catalytic pTsOH. This performs a "trans-acetalization/condensation" to form the Schiff base.

  • Cyclization:

    • Evaporate toluene.

    • Redissolve residue in concentrated H2SO4 or TFA/TfOH (10:1).

    • Stir at 0°C -> RT. The strong acid cleaves the amino-acetal and forces the electrophilic attack on the aromatic ring.

  • Quench: Pour over ice/NH4OH.

Critical Parameters & Troubleshooting

Solvent Compatibility Table
SolventHydrolysis RateReductive AminationWittig CompatibilityNotes
THF/Water HighExcellentGoodBest general solvent system.
DCM Low (Biphasic)GoodPoorRequires phase transfer catalyst for hydrolysis.
Methanol ModerateExcellentModerateRisk of acetal exchange (transacetalization) if not careful.
Glycerol N/AHighN/AGreen solvent option for catalyst-free reduction (Ref 3).
Troubleshooting Guide
  • Problem: Reaction stalls at the acetal stage.

    • Cause: Acid catalyst is too weak or system is too dry.

    • Fix: Add 5% water or switch from pTsOH to aqueous HCl. Acetal hydrolysis requires water thermodynamically.

  • Problem: Low yield in Reductive Amination (Tertiary amines).

    • Cause: Enamine formation is sterically hindered; pH is too low (protonating the amine).

    • Fix: Ensure pH is adjusted to 5–6 before adding STAB. Use Ti(OiPr)4 as a Lewis acid additive to force imine formation.

  • Problem: Aldol condensation byproducts.

    • Cause: pH became too basic during the neutralization step before the nucleophile reacted.

    • Fix: Keep temperature low (0°C) during neutralization. Add the nucleophile (amine/ylide) immediately.

References

  • Lewis Acid Catalysis (In(OTf)3): R. Yanada et al., "Indium(III) Triflate-Catalyzed One-Pot Reductive Amination of Acetals." Tetrahedron Letters, 2005. (Generalized link to journal).

  • One-Pot Reductive Amination: Abdel-Magid, A. F. et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem., 1996. .

  • Green Solvent Protocol: Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol.[9]J. Chem. Sci., 2022. .

  • One-Pot Wittig: Bergdahl, M. et al., "A Highly Versatile One-Pot Aqueous Wittig Reaction." J. Org.[1] Chem., 2013. .

  • Pomeranz-Fritsch Reaction: BenchChem Application Note, "Protocols for the Pomeranz-Fritsch Synthesis." .

Sources

Troubleshooting & Optimization

preventing polymerization of p-(2,2-Dimethoxyethoxy)benzaldehyde during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Preventing Polymerization & Oligomerization During Synthesis

Executive Summary: The "Hidden" Reactivity

You are likely encountering "polymerization" (formation of insoluble tars or gums) not because of the benzaldehyde moiety itself, but due to the acid-sensitivity of the dimethyl acetal group .

p-(2,2-Dimethoxyethoxy)benzaldehyde contains two reactive centers:

  • The Benzaldehyde (Electrophile): Prone to oxidation (to benzoic acid) and Cannizzaro reactions.

  • The Acetal (Protecting Group): The 2,2-dimethoxyethoxy tail is a "ticking time bomb" in acidic environments.

The Failure Mode: If the reaction or workup becomes even slightly acidic (pH < 7), the acetal hydrolyzes to release 2-(4-formylphenoxy)acetaldehyde . This species, containing a free aldehyde on an ether chain, is highly unstable and rapidly undergoes self-aldol condensation/oligomerization, resulting in the "polymer" you observe.

Module 1: Critical Synthesis Parameters

The standard synthesis involves the Williamson ether alkylation of p-hydroxybenzaldehyde with bromoacetaldehyde dimethyl acetal.

Reagent & Solvent Selection Table
ComponentRecommendedAvoidTechnical Rationale
Base

or


,

Carbonates provide a "buffer-like" basicity that drives alkylation without triggering Cannizzaro reactions on the benzaldehyde.
Solvent DMF or DMSOWater, AlcoholsPolar aprotic solvents accelerate the

reaction. Protic solvents reduce nucleophilicity via solvation shells.
Catalyst

(0.1 eq)
Strong Lewis AcidsIodide acts as a nucleophilic catalyst (Finkelstein-like exchange) to speed up the reaction, minimizing thermal exposure.
Temperature 80°C - 100°C>120°CExcessive heat promotes thermal decomposition of the acetal and oxidation of the aldehyde.
The "Safe-Zone" Protocol

Standardized for 10 mmol scale

  • Dissolution: Dissolve p-hydroxybenzaldehyde (1.22 g, 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add

    
     (2.76 g, 20 mmol). Stir at RT for 15 min. Note: The solution will turn yellow (phenoxide formation).
    
  • Alkylation: Add bromoacetaldehyde dimethyl acetal (1.3 mL, 11 mmol) and catalytic KI (160 mg).

  • Reaction: Heat to 90°C under Nitrogen atmosphere . Monitor by TLC (approx. 4-6 hours).

    • Checkpoint: If the reaction turns dark brown/black, oxygen has entered, or the temperature is too high.

Module 2: The Danger Zone (Workup & Isolation)

90% of failures occur here. The standard organic chemistry instinct is to "neutralize the base with acid." DO NOT DO THIS.

The Mechanism of Failure

The diagram below illustrates why adding acid (even dilute HCl) triggers the polymerization cascade.

G cluster_0 The Failure Cascade Acetal Target Molecule (Acetal Intact) Hydrolysis Acetal Hydrolysis Acetal->Hydrolysis pH < 7 Acid Acidic Workup (H+ Addition) Acid->Hydrolysis ReactiveInter Reactive Intermediate (Dialdehyde Species) Hydrolysis->ReactiveInter Loss of MeOH Polymer Oligomers/Tars (Polymerization) ReactiveInter->Polymer Self-Aldol Condensation

Figure 1: Mechanism of acid-catalyzed failure.[1] The acetal hydrolysis exposes a reactive aldehyde that rapidly oligomerizes.

Correct Workup Procedure (The "Basic Wash" Method)
  • Quench: Pour the reaction mixture into Ice Water (100 mL).

  • pH Check: Ensure the aqueous phase is basic (pH 8-9). If neutral, add a small amount of saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Washing (Crucial):

    • Wash organic layer with 10%

      
        (2x) to remove unreacted p-hydroxybenzaldehyde.
      
    • Wash with Saturated

      
        (1x).
      
    • Wash with Brine (1x).

  • Drying: Dry over

    
     (avoid acidic silica or acidic clays).
    
  • Concentration: Rotary evaporate at

    
    .
    

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky oil that solidifies slowly. Is this polymer?

A: Not necessarily. The target molecule is a low-melting solid (often melts ~40-50°C depending on purity).

  • Test: Run a TLC. If you see a distinct spot (

    
     in 3:1 Hex/EtOAc) and a baseline streak, you have product + polymer.
    
  • Fix: Recrystallize from Ethanol/Water or Hexane/EtOAc. Do not heat excessively during recrystallization.

Q2: I see a white precipitate forming in the bottle during storage.

A: This is likely benzoic acid formation due to autoxidation of the benzaldehyde moiety.[2]

  • Mechanism:

    
    .
    
  • Risk: The benzoic acid creates an acidic environment within the bottle, which will eventually catalyze the acetal hydrolysis (The "Suicide Mechanism").

  • Prevention: Store under Argon at 4°C. Add a stabilizer like BHT (butylated hydroxytoluene) if the application permits.

Q3: Can I use column chromatography to purify it?

A: Yes, but be careful with Silica Gel.

  • Issue: Standard Silica Gel is slightly acidic (pH ~5-6). This can degrade the acetal on the column, leading to "streaking" and low yields.

  • Solution: Pre-treat the silica gel column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Module 4: Process Logic Visualization

Follow this decision tree to ensure batch integrity.

Workflow cluster_integrity Integrity Check Start Start Synthesis Reaction Reaction: K2CO3 / DMF / 90°C Start->Reaction CheckColor Color Check: Dark Brown/Black? Reaction->CheckColor Stop STOP: Oxidation/Thermal Decomp CheckColor->Stop Yes Quench Quench: Ice Water + NaHCO3 CheckColor->Quench No (Yellow/Orange) Extract Extraction: EtOAc vs. NaOH (aq) Quench->Extract Purify Purification: Silica + 1% Et3N Extract->Purify

Figure 2: Operational workflow emphasizing the visual checkpoint and buffered quench.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on acetal stability and acid-sensitivity).[3][4]

  • Lumen Learning. (n.d.). Williamson Ether Synthesis. (Standard protocol verification for phenolic alkylation).

  • BenchChem Technical Support. (2025). Preventing Oxidation of Benzaldehyde Derivatives. (Guidance on autoxidation and storage).

  • Organic Chemistry Portal. (n.d.). Acetal Protection and Stability.[4][5][6] (Data on hydrolysis rates of dimethyl acetals).

Sources

Technical Support Center: Stability and Handling of p-(2,2-Dimethoxyethoxy)benzaldehyde in Acidic Reaction Media

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with p-(2,2-dimethoxyethoxy)benzaldehyde. The focus is on understanding and managing the stability of this compound in acidic reaction environments. The content is structured into a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with p-(2,2-dimethoxyethoxy)benzaldehyde in acidic media?

The primary stability concern is the acid-catalyzed hydrolysis of the dimethyl acetal functional group. The (2,2-dimethoxyethoxy) moiety is an acetal, which serves as a protecting group. Acetal groups are inherently sensitive to acidic conditions and can be readily cleaved to reveal the parent carbonyl and alcohol functionalities.[1][2] In this case, hydrolysis will lead to the formation of p-(2-hydroxyethoxy)benzaldehyde and two equivalents of methanol. This deprotection is often unintended and can compete with or prevent a desired reaction at another site on the molecule.

Q2: What is the chemical mechanism behind this instability?

The degradation proceeds via a standard acid-catalyzed acetal hydrolysis mechanism. This is a multi-step equilibrium process:

  • Protonation: An oxygen atom of the acetal is protonated by the acid catalyst, making it a better leaving group.[3]

  • Formation of an Oxocarbenium Ion: A molecule of methanol is eliminated, forming a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: A proton is lost to yield a hemiacetal intermediate.

  • Repeat: The process repeats with the second methoxy group—protonation of the hydroxyl, elimination of a second methanol molecule to reform an oxocarbenium ion, attack by water, and final deprotonation to yield the aldehyde and the corresponding diol.

This entire pathway is illustrated in the mechanistic diagram in Section 4.

Q3: How can I quickly check for compound degradation during my experiment?

Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the stability of the starting material. The hydrolysis product, p-(2-hydroxyethoxy)benzaldehyde, contains a free hydroxyl group, making it significantly more polar than the starting acetal.

  • Procedure: Spot your reaction mixture on a TLC plate alongside a co-spot of your starting material.

  • Observation: The appearance of a new, lower Rf (retention factor) spot indicates the formation of the more polar hydrolysis product. An intact starting material will show a single spot corresponding to the initial Rf value.

Q4: Which types of acids are most likely to cause degradation?

The rate of hydrolysis is directly related to the strength of the acid and the availability of water.

  • Strong Protic Acids: Mineral acids like HCl, H₂SO₄, and strong organic acids like trifluoroacetic acid (TFA) and p-toluenesulfonic acid (p-TsOH) will cause rapid hydrolysis, especially in aqueous or protic solvents.[4]

  • Lewis Acids: Lewis acids such as AlCl₃, FeCl₃, or ZnCl₂ can also catalyze hydrolysis, particularly in the presence of trace water.[5][6]

  • Solid Acids: Acidic resins like Amberlyst-15 or acidic silica gel can also induce deprotection.[7]

To maintain the integrity of the acetal, it is crucial to use anhydrous conditions and avoid strong acids whenever possible.

Section 2: Troubleshooting Guide

Issue 1: My starting material is consumed rapidly, but I'm not getting my desired product. A new, more polar spot is appearing on TLC.
  • Likely Cause: The reaction conditions are too acidic, causing rapid and complete hydrolysis of the acetal group before the intended reaction can occur. The new, polar spot is the deprotected p-(2-hydroxyethoxy)benzaldehyde.

  • Troubleshooting Steps:

    • Reduce Acidity: If possible, switch to a milder acid catalyst or use a substoichiometric amount.

    • Change Solvent: Switch from a protic solvent (like methanol or water) to an anhydrous aprotic solvent (like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to suppress the hydrolysis mechanism, which requires water.

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the rate of the undesired hydrolysis.

    • Consider an Alternative Catalyst: For some reactions, non-acidic catalysts may be available. For deliberate deprotection, milder, chemoselective methods exist, such as using iodine in acetone, which can be more tolerant of other sensitive groups.[4]

Issue 2: My reaction is sluggish, and by the time it completes, I have significant amounts of byproducts and a lower yield.
  • Likely Cause: The desired reaction and the acetal hydrolysis are occurring at competitive rates. Forcing the conditions (e.g., prolonged heating) to drive the main reaction to completion also allows more time for the starting material to degrade.

  • Troubleshooting Steps:

    • Optimize the Primary Reaction: Focus on increasing the rate of your desired reaction. This could involve using a more active catalyst (if applicable), increasing the concentration of reactants, or changing the solvent to one that better promotes the desired transformation.

    • Staged Addition: If the acid is a reagent, consider adding it slowly over the course of the reaction to keep its instantaneous concentration low.

    • Protecting Group Re-evaluation: If the desired reaction fundamentally requires harsh acidic conditions incompatible with the acetal, p-(2,2-dimethoxyethoxy)benzaldehyde may be an unsuitable starting material. A more robust protecting group may be necessary for your synthetic strategy.

Issue 3: I'm observing polymer formation or an intractable baseline on my TLC plate.
  • Likely Cause: Under strong acidic conditions, the aldehyde functional group itself can undergo side reactions. This can include acid-catalyzed aldol condensation or polymerization, leading to a complex mixture of high-molecular-weight products.[8] The liberated benzaldehyde is susceptible to these reactions.

  • Troubleshooting Steps:

    • Strict Temperature Control: Aldehyde side reactions are often highly temperature-dependent. Maintaining low and consistent temperatures is critical.

    • Use of a Scavenger: In some cases, a non-nucleophilic proton sponge or a sterically hindered base can be used to neutralize excess acid and prevent runaway side reactions, although this may also inhibit the desired reaction.

    • Dilution: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like polymerization.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Monitoring Acetal Stability via Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Use a silica gel 60 F₂₅₄ plate. Draw a light pencil line ~1 cm from the bottom.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a small amount of p-(2,2-dimethoxyethoxy)benzaldehyde in a suitable solvent (e.g., ethyl acetate).

    • Reaction Mixture (RM): Take an aliquot from your reaction at various time points (e.g., t=0, 1h, 4h).

  • Spot the Plate:

    • In the left lane, spot the SM.

    • In the middle lane, spot the RM.

    • In the right lane, carefully spot the RM directly on top of a spot of the SM (this is a co-spot).

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize under a UV lamp (254 nm). If needed, stain with a potassium permanganate solution.

  • Analyze:

    • Stable: The RM and co-spot lanes will show only one spot at the same Rf as the pure SM.

    • Degradation: The RM and co-spot lanes will show the SM spot and a new, distinct spot at a lower Rf. The intensity of this new spot will increase over time as degradation proceeds.

Protocol 2: Controlled Acidic Deprotection of the Acetal Group

This protocol is for the intentional and controlled removal of the acetal group.

  • Dissolve Substrate: Dissolve p-(2,2-dimethoxyethoxy)benzaldehyde (1.0 mmol) in a mixture of acetone (10 mL) and water (1 mL).

  • Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol, 5 mol%).

  • Stir and Monitor: Stir the mixture at room temperature. Monitor the reaction progress by TLC as described in Protocol 1. The reaction is typically complete within 1-4 hours.

  • Quench Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 15 mL).

  • Isolate Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude p-(2-hydroxyethoxy)benzaldehyde. The product can be further purified by flash column chromatography if necessary.

Section 4: Mechanistic Pathways and Workflows

Diagram 1: Acid-Catalyzed Hydrolysis of p-(2,2-Dimethoxyethoxy)benzaldehyde

Hydrolysis_Mechanism Start p-(2,2-Dimethoxyethoxy)benzaldehyde (Acetal) ProtonatedAcetal Protonated Acetal Start->ProtonatedAcetal + H+ Oxocarbenium1 Oxocarbenium Ion (1) + CH3OH ProtonatedAcetal->Oxocarbenium1 - CH3OH Hemiacetal Hemiacetal Intermediate Oxocarbenium1->Hemiacetal + H2O - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Oxocarbenium2 Oxocarbenium Ion (2) + CH3OH ProtonatedHemiacetal->Oxocarbenium2 - CH3OH FinalProduct p-(2-Hydroxyethoxy)benzaldehyde (Final Product) Oxocarbenium2->FinalProduct + H2O - H+

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Diagram 2: Troubleshooting Workflow for Stability Issues

Troubleshooting_Workflow Start Experiment Start CheckTLC Monitor reaction by TLC. Is starting material (SM) consumed? Start->CheckTLC DesiredProduct Is desired product formed? CheckTLC->DesiredProduct Yes SlowRxn Reaction is slow or stalled. SM is stable. CheckTLC->SlowRxn No PolarSpot Is a new, polar (low Rf) spot present? DesiredProduct->PolarSpot No Success Reaction Successful. Proceed to workup. DesiredProduct->Success Yes Hydrolysis Probable Cause: Acetal Hydrolysis. SM is degrading. PolarSpot->Hydrolysis Yes SideReaction Probable Cause: Aldehyde side reactions (e.g., polymerization). PolarSpot->SideReaction No (e.g., baseline streak) Action2 Action: - Optimize primary reaction - Re-evaluate protecting group SlowRxn->Action2 Action1 Action: - Reduce acidity - Use anhydrous solvent - Lower temperature Hydrolysis->Action1 Action3 Action: - Strict temperature control - Run at higher dilution SideReaction->Action3

Caption: Decision guide for troubleshooting stability issues.

Section 5: References

  • Yang, S. et al. (2021). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate. [Link]

  • Pearson+. Propose a mechanism for the acid-catalyzed reaction of benzaldehyde. [Link]

  • Organic Syntheses. Procedure for N-Benzoyl Pyrrolidine. [Link]

  • ResearchGate. Can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. [Link]

  • Hosseini-Sarvari, M. & Etemad, S. (2009). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 14(3), 1275-1281. [Link]

  • Ghosh, S. et al. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and any organic solvent. Journal of Chemical Sciences, 125(6), 1493-1496. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Edubirdie. Mechanism For Acetals & Ketals Deprotection - Lecture Notes. [Link]

  • Elinson, M. N. et al. (2020). Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Oberlin College and Conservatory. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of p-(2,2-Dimethoxyethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Aldehyde Peak

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of aromatic aldehydes is a foundational requirement. While the aldehyde proton's characteristic downfield signal in ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a familiar landmark, the true structural narrative is told by the complete spectrum. p-(2,2-Dimethoxyethoxy)benzaldehyde, a key intermediate in the synthesis of various organic compounds, presents a rich and informative ¹H NMR spectrum. Its unique acetal-containing side chain offers a distinct spectroscopic fingerprint that differentiates it from simpler analogues.

This guide provides an in-depth analysis of the ¹H NMR spectrum of p-(2,2-Dimethoxyethoxy)benzaldehyde. We will dissect the spectrum, explaining the causal factors behind the observed chemical shifts and coupling patterns. By comparing its spectral data with that of structurally related alternatives—p-anisaldehyde and terephthalaldehyde—we will highlight the diagnostic signals crucial for its unambiguous identification and purity assessment.

¹H NMR Spectrum Analysis of p-(2,2-Dimethoxyethoxy)benzaldehyde

The structure of p-(2,2-Dimethoxyethoxy)benzaldehyde contains five distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. The electron-withdrawing nature of the aldehyde group and the electron-donating character of the ether-linked side chain create a characteristic splitting pattern in the aromatic region.

The analysis below is based on established principles of NMR spectroscopy, where the chemical shift (δ) is influenced by the local electronic environment of the proton.[1]

Proton Assignment Label Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift and Multiplicity
AldehydeHa~9.88Singlet (s)1HThe proton is directly attached to a carbonyl carbon, resulting in strong deshielding and a characteristic far downfield shift.[2][3]
AromaticHb~7.85Doublet (d)2HThese protons are ortho to the electron-withdrawing aldehyde group, which deshields them significantly. They appear as a doublet due to coupling with Hc.
AromaticHc~7.05Doublet (d)2HThese protons are ortho to the electron-donating ether group, which shields them relative to Hb. They appear as a doublet due to coupling with Hb.
AcetalHd~4.65Triplet (t)1HThis proton is deshielded by two adjacent oxygen atoms. It is split into a triplet by the two neighboring methylene protons (He).
MethyleneHe~4.15Doublet (d)2HThese protons are adjacent to an oxygen atom and the acetal group. They are split into a doublet by the single neighboring acetal proton (Hd).
MethoxyHf~3.40Singlet (s)6HThese six protons on the two methoxy groups are chemically equivalent and have no adjacent protons, resulting in a single, sharp peak.

Comparative Spectral Analysis: Distinguishing Features

To fully appreciate the unique spectral signature of p-(2,2-Dimethoxyethoxy)benzaldehyde, it is instructive to compare it with simpler, commercially available aromatic aldehydes. We have selected p-anisaldehyde and terephthalaldehyde for this purpose.

  • p-Anisaldehyde provides a direct comparison for a para-substituted benzaldehyde with a simpler ether linkage.

  • Terephthalaldehyde offers a contrast in symmetry, possessing two aldehyde groups and a resultingly simpler aromatic signal.

Compound Aldehyde H (δ, mult.) Aromatic H (δ, mult.) Side-Chain H (δ, mult.) Key Distinguishing Feature
p-(2,2-Dimethoxyethoxy)benzaldehyde ~9.88 (s)~7.85 (d), ~7.05 (d)~4.65 (t, 1H), ~4.15 (d, 2H), ~3.40 (s, 6H)Presence of three distinct aliphatic signals (triplet, doublet, singlet) corresponding to the dimethoxyethoxy group.
p-Anisaldehyde ~9.87 (s)~7.83 (d), ~6.98 (d)~3.87 (s, 3H)A single singlet for the methoxy group; absence of the complex splitting pattern of the dimethoxyethoxy side chain.
Terephthalaldehyde [4][5]~10.14 (s)~8.06 (s)N/ADue to molecular symmetry, all four aromatic protons are equivalent and appear as a single singlet. The two aldehyde protons are also equivalent.

This comparison underscores how the intricate side chain of p-(2,2-Dimethoxyethoxy)benzaldehyde provides a wealth of information, allowing for its definitive identification against common alternatives or potential impurities.

Visualizing Structure and Workflow

To clarify the relationship between the molecular structure and its NMR signals, the following diagram maps each proton to its corresponding spectral data.

cluster_mol p-(2,2-Dimethoxyethoxy)benzaldehyde cluster_signals ¹H NMR Signals mol s_a Ha: ~9.88 ppm (s, 1H) mol->s_a a s_b Hb: ~7.85 ppm (d, 2H) mol->s_b b s_c Hc: ~7.05 ppm (d, 2H) mol->s_c c s_d Hd: ~4.65 ppm (t, 1H) mol->s_d d s_e He: ~4.15 ppm (d, 2H) mol->s_e e s_f Hf: ~3.40 ppm (s, 6H) mol->s_f f G prep Sample Preparation (5-10 mg in 0.6 mL CDCl3 + TMS) acq NMR Data Acquisition (≥400 MHz Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Picking, Integration, Multiplicity) proc->analysis comp Comparative Analysis (vs. Reference Spectra) analysis->comp

Caption: Standard workflow for NMR spectral analysis.

Experimental Protocol

This section provides a self-validating protocol for obtaining a high-quality ¹H NMR spectrum of p-(2,2-Dimethoxyethoxy)benzaldehyde.

Materials:

  • p-(2,2-Dimethoxyethoxy)benzaldehyde (5-10 mg)

  • Deuterated chloroform (CDCl₃), ≥99.8% D

  • Tetramethylsilane (TMS) or residual solvent signal as an internal standard

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. If TMS is not already in the solvent, add a very small drop as the internal reference standard (δ = 0.00 ppm).

  • Transfer: Vortex the vial gently to ensure complete dissolution. Transfer the solution to the NMR tube.

  • Data Acquisition:

    • Insert the sample into an NMR spectrometer (a frequency of 400 MHz or higher is recommended for better resolution).

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the TMS or solvent peak to monitor resolution.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm).

  • Analysis:

    • Integrate all signals. Normalize the integration values to a known proton count (e.g., the singlet for the aldehyde proton, Ha, to 1).

    • Identify the chemical shift, multiplicity (singlet, doublet, etc.), and coupling constants for each signal.

Conclusion

The ¹H NMR spectrum of p-(2,2-Dimethoxyethoxy)benzaldehyde is a powerful tool for its structural verification. The combination of a downfield aldehyde singlet, a distinct para-substituted aromatic pattern, and a unique set of three aliphatic signals (a triplet, a doublet, and a six-proton singlet) provides an unambiguous fingerprint. This detailed spectral signature not only confirms the molecule's identity but also allows for its clear differentiation from simpler analogues like p-anisaldehyde and terephthalaldehyde, making ¹H NMR an indispensable technique for quality control and reaction monitoring in any research or development setting.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. Terephthalaldehyde | C8H6O2 | CID 12173. [Link]

  • Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • Chegg.com. Solved Consider the^1 H NMR spectrum of p-anisaldehyde. [Link]

  • Supporting Information. General procedure for the synthesis of aldehydes. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0032058) - ortho-anisaldehyde. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

  • ResearchGate. 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants | Download Table. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • KGROUP - University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • UW-Platteville Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

comparing reactivity of p-(2,2-Dimethoxyethoxy)benzaldehyde vs p-anisaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: While both molecules share the core reactivity of an electron-rich benzaldehyde, they serve fundamentally different synthetic roles.

  • p-Anisaldehyde is a robust, monofunctional "terminal" building block used for introducing a 4-methoxybenzyl (PMB) group or a simple aryl moiety.

  • p-(2,2-Dimethoxyethoxy)benzaldehyde is a bifunctional "linker" molecule. It possesses a "masked" aldehyde (the acetal tail) that survives basic/neutral conditions but hydrolyzes in acid to reveal a second reactive site.

Select p-Anisaldehyde if: You need a stable, permanent aryl group or a PMB protecting group. Select p-(2,2-Dimethoxyethoxy)benzaldehyde if: You require post-reaction functionalization, cross-linking, or surface immobilization where a second aldehyde is needed later.

Molecular Analysis & Properties

The primary difference lies in the para-substituent. Electronically, they are nearly identical, but chemically, the comparator molecule carries a "time-bomb" of reactivity (the acetal) that requires careful pH management.

Featurep-Anisaldehyde p-(2,2-Dimethoxyethoxy)benzaldehyde
Structure Terminal Methoxy (-OMe)Acetal Tail (-OCH₂CH(OMe)₂)
Electronic Effect Electron Donating (+M)Electron Donating (+M) (Similar magnitude)
Electrophilicity Moderate (Deactivated vs. Benzaldehyde)Moderate (Identical to Anisaldehyde)
Acid Stability High (Stable to dilute HCl/H₂SO₄)Low (Hydrolyzes to aldehyde < pH 4)
Base Stability HighHigh
Primary Use End-capping / PMB ProtectionCross-linking / Bioconjugation
Structural Visualization

The following diagram illustrates the divergent pathways available to these molecules.

ReactivityComparison Start_Anis p-Anisaldehyde Imine_Anis Imine Intermediate Start_Anis->Imine_Anis + Amine Start_Dimeth p-(2,2-Dimethoxyethoxy) benzaldehyde Imine_Dimeth Imine Intermediate (Acetal Intact) Start_Dimeth->Imine_Dimeth + Amine Prod_Anis Sec. Amine Product (Stable End) Imine_Anis->Prod_Anis Reduction (STAB) Prod_Dimeth Sec. Amine Product (Acetal Intact) Imine_Dimeth->Prod_Dimeth Reduction (STAB) (pH > 5) Hydrolysis Acid Hydrolysis (Deprotection) Prod_Dimeth->Hydrolysis Aq. HCl / TFA Final_Aldehyde Free Aldehyde Product (Ready for 2nd Reaction) Hydrolysis->Final_Aldehyde Reveal -CHO

Figure 1: Reaction pathways. Note that the Dimethoxyethoxy variant allows for a secondary activation step (green path) unavailable to Anisaldehyde.

Reactivity Profile: Reductive Amination

This is the most common reaction for both aldehydes. The key challenge with the dimethoxyethoxy variant is chemoselectivity : reducing the imine without hydrolyzing the acetal.

Electronic Kinetics

Both molecules exhibit a deactivated carbonyl carbon due to the resonance donation of the para-oxygen lone pair into the benzene ring.

  • Observation: Reaction rates with amines will be slower than unsubstituted benzaldehyde but cleaner (less side reactions like polymerization).

  • Implication: You may need slightly higher temperatures (40°C) or stronger Lewis Acid catalysts (Ti(OiPr)₄) compared to reacting electron-poor aldehydes.

The "Acetal Trap" (Critical for the Comparator)

If you use standard reductive amination conditions involving NaCNBH₃ at pH 3-4 (often achieved with acetic acid), you risk hydrolyzing the acetal of p-(2,2-dimethoxyethoxy)benzaldehyde.

  • Result: You generate a dialdehyde in situ. The amine may react with the newly revealed aldehyde, leading to polymerization or messy cross-linking.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) in non-protic solvents (DCE/DCM) without exogenous acid, or maintain strict pH control (>5).

Experimental Protocols

Protocol A: Acetal-Safe Reductive Amination

Target: Reacting the benzaldehyde while preserving the dimethoxyethoxy tail.

Reagents:

  • Aldehyde (1.0 equiv)[1][2]

  • Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step:

  • Imine Formation: Dissolve p-(2,2-dimethoxyethoxy)benzaldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration). Stir at Room Temperature (RT) for 1–2 hours.

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it. Do not add excess acid.[3]

  • Reduction: Add STAB (1.4 equiv) in one portion. The reaction may bubble slightly.

  • Monitoring: Stir at RT for 4–16 hours. Monitor by TLC.[4]

    • Visualization: Both compounds stain strongly with UV and Anisaldehyde dip. Look for the disappearance of the aldehyde spot.

  • Quench (Crucial): Quench with saturated aqueous NaHCO₃ (Basic quench). Do not use 1M HCl, as this will destroy the acetal tail immediately.

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Controlled Deprotection (Activation)

Target: Converting the acetal tail into a reactive aldehyde for a second step.

Reagents:

  • Purified Acetal-Amine (from Protocol A)

  • Trifluoroacetic Acid (TFA) or 1M HCl

  • Solvent: DCM/Water mixture or Acetone/Water

Step-by-Step:

  • Dissolve the acetal-containing product in a mixture of Acetone:1M HCl (4:1).

  • Stir at RT for 1 hour.

  • Monitor TLC: The product will become more polar (aldehyde is more polar than acetal).

  • Neutralize with NaHCO₃ and extract. You now have a molecule with a free aldehyde at the tail position.

Decision Logic & Troubleshooting

Use this logic flow to determine the correct experimental conditions.

DecisionTree Start Start: Choose Reagent Q1 Do you need a second reaction site later? Start->Q1 Choice_Anis Use p-Anisaldehyde Q1->Choice_Anis No (Terminal) Choice_Dimeth Use p-(2,2-Dimethoxyethoxy) benzaldehyde Q1->Choice_Dimeth Yes (Linker) Q2 Is your reaction Acidic (pH < 4)? Choice_Dimeth->Q2 Result_Fail STOP: Acetal will hydrolyze. Change to Basic/Neutral conditions. Q2->Result_Fail Yes Result_OK Proceed with STAB or Catalytic Hydrogenation Q2->Result_OK No

Figure 2: Decision matrix for reagent selection and condition optimization.

Troubleshooting Table
ProblemProbable CauseSolution
Polymerization/Gelling Acetal hydrolyzed during reaction; dialdehyde cross-linked.Switch from NaCNBH₃/AcOH to STAB/DCE. Ensure solvents are anhydrous.
Low Conversion Electron-rich aldehyde is sluggish.Add a Lewis Acid catalyst like Ti(OiPr)₄ (compatible with acetals) or heat to 50°C.
Product lost on Silica The acetal degraded on acidic silica gel.Add 1% Triethylamine to your eluent (DCM/MeOH/TEA) to neutralize the silica.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

    • Context: Establishes STAB as the preferred reagent for acid-sensitive reductive amin
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Context: Authoritative source on the stability of dimethyl acetals (stable to base/reduction, labile to aqueous acid).
  • Li, J. (2020).[6] "Applications of Acetal Linkers in Chemical Biology." Chemical Reviews. (General Reference for linker chemistry).

  • Comparison Data Source: PubChem Compound Summary for p-Anisaldehyde (CID 31244).[4] Link

Sources

COSY and HSQC NMR Interpretation for Alkoxy Benzaldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alkoxy benzaldehydes (e.g., vanillin, isovanillin, anisaldehyde derivatives) are ubiquitous scaffolds in medicinal chemistry. However, their structural characterization is frequently plagued by regioisomerism and signal overlap in the aromatic region (6.5–8.0 ppm). While 1D NMR (


H, 

C) provides a fundamental fingerprint, it often fails to unambiguously distinguish between positional isomers (e.g., ortho- vs. meta- substitution) without prior knowledge.

This guide objectively compares the utility of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) in resolving these structural ambiguities. We demonstrate that while COSY maps the scalar coupling network (


), HSQC provides the necessary resolution in the carbon dimension to deconvolve overlapping proton signals, creating a self-validating assignment workflow.

Part 1: The Structural Challenge

The primary challenge in analyzing alkoxy benzaldehydes lies in the "crowded" aromatic window and the ambiguity of the alkoxy position.

The Isomer Problem

Consider two regioisomers: Vanillin (4-hydroxy-3-methoxybenzaldehyde) and Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

  • 1D

    
    H NMR:  Both exhibit three aromatic protons, one methoxy singlet, and one aldehyde singlet. Chemical shifts are marginally different (<0.2 ppm) and solvent-dependent.
    
  • 1D

    
    C NMR:  Both show similar carbon counts and types.
    

Without 2D correlations, assigning the specific position of the alkoxy group relative to the aldehyde requires dangerous assumptions based on calculated shielding increments.

Comparison of Techniques
Feature1D

H NMR
2D COSY 2D HSQC
Primary Output Chemical Shift (

), Integration, Multiplicity
H-H Connectivity (

)
H-C Connectivity (

)
Resolution Low (overlaps common)Medium (diagonal overlap possible)High (spreads H signals by C shift)
Isomer Distinction Inferential (Shielding rules)Direct (Traces spin systems)Supportive (Identifies C-H pairs)
Time (Typical) 1–5 mins10–30 mins20–60 mins
Alkoxy Analysis Multiplicity onlyNeighbors (e.g., O-CH

-CH

)
Hybridization (CH

vs CH

)

Part 2: Strategic Assignment Workflow

To ensure scientific integrity, one must not rely on a single technique. The following workflow illustrates the logical progression from ambiguity to certainty.

NMR_Workflow Sample Alkoxy Benzaldehyde Sample OneD 1D 1H NMR (Identify CHO, Alkoxy, Aromatics) Sample->OneD Decision Are Aromatic Signals Overlapping? OneD->Decision HSQC HSQC (Multiplicity Edited) (Deconvolve Overlaps via 13C) Decision->HSQC Yes COSY COSY (Trace Aromatic Spin System) Decision->COSY No HSQC->COSY Peaks Resolved Analysis_Alkoxy Alkoxy Chain Logic (HSQC: CH2 vs CH3) HSQC->Analysis_Alkoxy Analysis_Ring Ring Substitution Logic (COSY: ortho/meta couplings) COSY->Analysis_Ring Final Unambiguous Structure Analysis_Alkoxy->Final Analysis_Ring->Final

Figure 1: Decision matrix for selecting 2D experiments based on spectral complexity.

Part 3: Deep Dive – COSY Interpretation

COSY (Correlation Spectroscopy) is the primary tool for establishing the topology of the aromatic ring. It correlates protons that are scalar coupled (typically


 or 

).
The Aromatic "Spin System"

In benzaldehydes, you typically encounter ABX or AMX spin systems (trisubstituted rings).

  • Ortho-coupling (

    
     Hz):  Strong cross-peaks. If H
    
    
    
    couples to H
    
    
    , they are neighbors.
  • Meta-coupling (

    
     Hz):  Weak cross-peaks. Often visible in benzaldehydes due to the rigid ring structure.
    
  • Para-coupling (

    
     Hz):  Rarely seen in standard COSY.
    

Interpretation Strategy:

  • Identify the aldehyde proton (~9.8 ppm). In some high-resolution spectra, you may see a long-range (

    
     or 
    
    
    
    ) COSY correlation to the ortho or meta aromatic protons, providing a "hook" into the ring system.
  • Locate the aromatic protons.[1] Draw a square connecting diagonal peaks to off-diagonal cross-peaks.

  • The Gap: If two aromatic protons do not show a COSY cross-peak, they are likely para to each other (or separated by a substituent).

The Alkoxy Chain

For longer chains (ethoxy, propoxy):

  • COSY traces the connectivity: O-CH

    
    (A) 
    
    
    
    CH
    
    
    (B)
    
    
    CH
    
    
    (C).
  • Limitation: COSY cannot easily distinguish between two identical methoxy groups on different positions.

Part 4: Deep Dive – HSQC Interpretation

HSQC (Heteronuclear Single Quantum Coherence) correlates a proton to the carbon it is directly attached to (


). This is the "Rosetta Stone" that links the sensitive 

H spectrum to the high-dispersion

C spectrum.
Resolving Overlap (The "Dispersion" Advantage)

In alkoxy benzaldehydes, aromatic protons H-2, H-5, and H-6 often overlap in the


H dimension (e.g., 7.0–7.2 ppm). However, their attached carbons often differ by 2–5 ppm.
  • Protocol: Project the overlapping proton multiplet into the

    
    C dimension. If you see two distinct carbon correlations at the same proton shift, you have confirmed overlap.
    
Multiplicity Editing (The "Phase" Advantage)

We recommend running Multiplicity-Edited HSQC (also known as ME-HSQC or HSQC-DEPT).

  • Signals:

    • Blue/Positive: CH and CH

      
       groups.
      
    • Red/Negative: CH

      
       groups.[2]
      
  • Application: Instantly distinguishes the O-CH

    
     -CH
    
    
    
    methylene (negative) from the aromatic CH (positive) and methoxy CH
    
    
    (positive).

Part 5: Experimental Protocol

To generate publication-quality data, strict adherence to acquisition parameters is required.

Standard Operating Procedure (SOP)
ParameterValue / SettingRationale
Solvent DMSO-

or Acetone-

CDCl

can cause peak broadening if -OH groups are present (exchange). Polar aprotic solvents sharpen -OH signals.
Relaxation Delay (d1) 1.5 – 2.0 secEnsures sufficient magnetization recovery for quantitative integration in 1D; improves sensitivity in 2D.
COSY Points 2048 (

) x 256 (

)
Sufficient resolution to resolve small couplings (

Hz).
HSQC Coupling (

)
145 HzOptimized for aromatic and aliphatic C-H bonds.
Number of Scans (NS) 4 (COSY), 8–16 (HSQC)HSQC is less sensitive than COSY due to low natural abundance of

C (1.1%).
Logical Relationship of Magnetization Transfer[3]

Understanding the flow of magnetization helps in troubleshooting artifacts.

Magnetization_Logic H_Start 1H Excitation Transfer_1 INEPT (H -> C) H_Start->Transfer_1 J-coupling Evolution t1 Evolution (13C Labeling) Transfer_1->Evolution Chemical Shift Transfer_2 Reverse INEPT (C -> H) Evolution->Transfer_2 Coherence Detection 1H Detection Transfer_2->Detection Signal

Figure 2: Simplified magnetization transfer pathway in HSQC. Note that detection occurs on the sensitive proton (


H), maximizing signal-to-noise.

Part 6: Comparative Data (Case Study)

Scenario: Distinguishing Vanillin from Isovanillin . Both have the formula C


H

O

.
1D NMR Data (Simulated for Comparison)
AssignmentVanillin (

ppm)
Isovanillin (

ppm)
Distinction Logic
CHO 9.88 (s)9.85 (s)Indistinguishable
OMe 3.97 (s)3.98 (s)Indistinguishable
Ar-H (2) 7.42 (d,

)
7.45 (d,

)
COSY Required
Ar-H (5) 7.05 (d,

)
7.08 (d,

)
COSY Required
Ar-H (6) 7.44 (dd,

)
7.55 (dd,

)
COSY Required
2D Interpretation Results
  • COSY Analysis:

    • Vanillin: H-5 (7.05) couples strongly (

      
      ) to H-6 (7.44). H-2 (7.42) shows only weak meta-coupling. Key: The proton ortho to the aldehyde (H-2) is isolated from the main spin system.
      
    • Isovanillin: Similar pattern, but the chemical shift environment of the "isolated" proton differs due to the -OH vs -OMe placement.

  • HSQC Analysis (The Decider):

    • In Vanillin , the carbon attached to H-2 is between two oxygenated carbons (C-1 and C-3).

    • In Isovanillin , the carbon attached to H-2 is between the aldehyde (C-1) and the hydroxyl (C-3).

    • Result: The

      
      C shift for C-2 in Vanillin is typically ~109 ppm , whereas in Isovanillin, it shifts due to the different electronic effects of the ortho substituents. HSQC correlates the specific proton to this diagnostic carbon shift.
      
  • The "Smoking Gun" (Advanced Tip): While COSY/HSQC are powerful, a NOESY (Nuclear Overhauser Effect) experiment is often the final validator.

    • Vanillin: NOE correlation between OMe (3.97) and H-2 (7.42).

    • Isovanillin: NOE correlation between OMe (3.98) and H-5 (7.08).

    • Note: This confirms spatial proximity, which COSY (bond connectivity) cannot do.

References

  • Claridge, T. D. W. (2016).[3][4][5] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[3][4][6]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • BenchChem. (2025).[7] A Comparative 1H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.

  • University of Utah Chemistry Dept. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin.

  • Oxford Instruments. (2024).[8] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.